N-(4-Ethoxyphenyl)veratrylamine
Description
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Properties
CAS No. |
82376-74-7 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline |
InChI |
InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3 |
InChI Key |
VPCKXSWBIUDZBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-Ethoxyphenyl)veratrylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-Ethoxyphenyl)veratrylamine, a secondary amine with potential applications in pharmaceutical research and development. Due to the limited availability of published data on this specific molecule, this guide synthesizes information on its constituent precursors, outlines a probable synthetic route, predicts its physicochemical properties, and discusses potential applications and safety considerations based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of N-(4-Ethoxyphenyl)veratrylamine and its derivatives.
Introduction and Chemical Identity
N-(4-Ethoxyphenyl)veratrylamine, systematically named N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline, is an aromatic secondary amine. Its structure incorporates two key pharmacophores: the 4-ethoxyphenyl group and the veratryl (3,4-dimethoxybenzyl) group. The combination of these moieties suggests potential for biological activity, making it a compound of interest for medicinal chemistry and drug discovery programs.
A thorough search of chemical databases, including PubChem, indicates that while the structure and basic molecular details are known, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound. This suggests that N-(4-Ethoxyphenyl)veratrylamine is a novel or not widely reported chemical entity.
Table 1: Chemical Identity of N-(4-Ethoxyphenyl)veratrylamine
| Identifier | Value | Source |
| Systematic Name | N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline | - |
| Common Name | N-(4-Ethoxyphenyl)veratrylamine | - |
| Molecular Formula | C₁₇H₂₁NO₃ | [1] |
| Molecular Weight | 287.35 g/mol | [1] |
| Monoisotopic Mass | 287.15213 Da | [1] |
| CAS Number | Not Assigned | - |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates of the physicochemical properties of N-(4-Ethoxyphenyl)veratrylamine. These properties are crucial for predicting its behavior in biological systems and for the design of experimental protocols.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 3.3 | Indicates good lipophilicity, suggesting potential for membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| Rotatable Bonds | 5 | Relates to conformational flexibility and binding affinity. |
Proposed Synthesis Methodology: Reductive Amination
The most logical and efficient synthetic route to N-(4-Ethoxyphenyl)veratrylamine is through reductive amination. This widely used reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2][3]
Rationale for Synthetic Approach
Reductive amination is a robust and high-yielding method for the synthesis of secondary and tertiary amines. It offers several advantages over other methods, such as direct alkylation of amines, by minimizing the formation of over-alkylated byproducts.[2][3] The reaction can often be performed in a one-pot procedure, making it efficient in terms of time and resources.
Experimental Protocol
This protocol outlines the synthesis of N-(4-Ethoxyphenyl)veratrylamine from 3,4-dimethoxybenzaldehyde (veratraldehyde) and 4-ethoxyaniline.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
4-Ethoxyaniline[4]
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and 4-ethoxyaniline (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for this transformation.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(4-Ethoxyphenyl)veratrylamine.
Caption: Proposed synthetic workflow for N-(4-Ethoxyphenyl)veratrylamine via reductive amination.
Potential Applications in Drug Development
While no specific biological activity has been reported for N-(4-Ethoxyphenyl)veratrylamine, its structural components are present in various biologically active molecules. This suggests several potential avenues for investigation.
-
Antiviral Research: N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects.[5] The structural similarity of N-(4-Ethoxyphenyl)veratrylamine to these compounds makes it a candidate for screening against various viruses.
-
Analgesic Properties: The 4-ethoxyaniline moiety is a key component of phenacetin, a known analgesic.[6] Although phenacetin has been largely withdrawn due to toxicity, its analgesic properties suggest that derivatives of 4-ethoxyaniline may possess pain-relieving effects.[7]
-
Anticancer and Antimicrobial Agents: The broader class of sulfonamides, which share some structural features with the target molecule, have been developed as antibacterial, anticancer, and anti-inflammatory agents.[8]
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for N-(4-Ethoxyphenyl)veratrylamine, a precautionary approach based on the known hazards of its starting materials and structurally similar compounds is essential.
Starting Material Hazards:
-
4-Ethoxyaniline: This compound is known to be toxic and can cause methemoglobinemia.[7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Caption: Recommended safety and handling workflow for N-(4-Ethoxyphenyl)veratrylamine.
Conclusion and Future Directions
N-(4-Ethoxyphenyl)veratrylamine represents an under-explored molecule with potential for applications in drug discovery. This guide provides a foundational framework for its synthesis, predicted properties, and safe handling. Future research should focus on the experimental validation of the proposed synthetic route, characterization of its physicochemical properties, and comprehensive screening for biological activity. The assignment of a CAS number will be a critical step in facilitating the dissemination of future research on this compound.
References
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PubChemLite. N-(4-ethoxyphenyl)veratrylamine (C17H21NO3). Available at: [Link]
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PubChem. 4-Ethoxyaniline. Available at: [Link]
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Myers, A. G. (2006). Reductive Amination. Chem 115 Handout. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide as a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3867–3877.
-
Filo. (2025). The analgesic phenacetin is synthesized by treating 4-ethoxyaniline with... Available at: [Link]
- Paul, W., et al. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats.
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- 6. The analgesic phenacetin is synthesized by treating 4-ethoxyaniline with .. [askfilo.com]
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Thermodynamic solubility of N-(4-Ethoxyphenyl)veratrylamine in organic solvents
An In-depth Technical Guide to the Thermodynamic Solubility of N-(4-Ethoxyphenyl)acetamide (Phenacetin) in Organic Solvents: A Methodological Framework
Disclaimer: Information on the specific compound "N-(4-Ethoxyphenyl)veratrylamine" is not available in the public domain. This guide has been constructed using N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin, as a structurally analogous model compound. Phenacetin is well-characterized in scientific literature, and the principles, experimental methodologies, and thermodynamic models detailed herein are directly applicable to the study of novel active pharmaceutical ingredients (APIs) like N-(4-Ethoxyphenyl)veratrylamine.
Executive Summary
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For researchers in drug development, a comprehensive understanding of an API's solubility behavior in various organic solvents is fundamental for designing robust crystallization processes, enabling purification, and developing stable formulations. This guide provides a deep dive into the theoretical principles and practical methodologies for determining the thermodynamic solubility of a model compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), in organic solvents. We will explore the foundational thermodynamic concepts, present a detailed, self-validating experimental protocol using the isothermal shake-flask method, and illustrate how to apply thermodynamic models like the van't Hoff and Jouyban-Acree equations to interpret the experimental data.
Introduction to Solubility in Pharmaceutical Sciences
The Imperative of Solubility Measurement
Solubility dictates the maximum amount of a substance that can be dissolved in a given solvent system at a specific temperature and pressure, establishing the prerequisite for a drug's absorption in the gastrointestinal tract.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The study of solubility in organic solvents is equally crucial, as it underpins the entire manufacturing and purification lifecycle of an API, particularly in processes like crystallization and the development of liquid formulations.[2]
Model Compound: N-(4-Ethoxyphenyl)acetamide (Phenacetin)
Phenacetin (IUPAC name: N-(4-ethoxyphenyl)acetamide) is a white, crystalline organic compound that was historically used for its analgesic and antipyretic properties.[3][4] Its structural similarity to other APIs and the availability of solubility data make it an excellent model for demonstrating the principles of thermodynamic solubility determination.[4]
Thermodynamic (Equilibrium) vs. Kinetic Solubility
It is essential to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid phase of the solute. It is a state function, independent of time. The gold-standard for its determination is the shake-flask method.[5][6]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution prepared by adding a concentrated stock (often in DMSO) to an aqueous buffer. It is a high-throughput screening method but can be influenced by the rate of addition and the presence of co-solvents, often overestimating the true solubility.[5][6]
This guide focuses exclusively on determining thermodynamic solubility to ensure data is robust and applicable to process chemistry and formulation development.
The Theoretical Framework of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the Gibbs equation:
ΔG = ΔH - TΔS
Where:
-
ΔH (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. An endothermic process (ΔH > 0) means heat is absorbed, and solubility typically increases with temperature. An exothermic process (ΔH < 0) means heat is released, and solubility often decreases with temperature.
-
ΔS (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a crystalline solid into a liquid solvent generally leads to an increase in entropy (ΔS > 0).
The van't Hoff Equation: Quantifying the Effect of Temperature
The van't Hoff equation provides a powerful tool to quantify the relationship between solubility and temperature and to calculate the key thermodynamic parameters of dissolution.[7] The linear form of the equation is:
ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)
Where:
-
x is the mole fraction solubility of the solute.
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
-
ΔH° is the standard enthalpy of dissolution.
-
ΔS° is the standard entropy of dissolution.
By plotting ln(x) versus 1/T (a "van't Hoff plot"), one can obtain a straight line where the slope is -ΔH°/R and the intercept is ΔS°/R, allowing for the experimental determination of these values.[7][8]
The Jouyban-Acree Model: Correlating Solubility in Solvent Mixtures
In pharmaceutical development, binary solvent systems (co-solvents) are often used to enhance solubility. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in mixed solvents at various temperatures.[9][10][11] Its general form is:
ln(xm,T) = f1 ln(x1,T) + f2 ln(x2,T) + (f1f2 / T) * Σ [ Ji (f1 - f2)i ]
Where:
-
xm,T is the mole fraction solubility in the binary mixture at temperature T.
-
x1,T and x2,T are the solubilities in the neat solvents 1 and 2.
-
f1 and f2 are the mole fractions of the solvents in the mixture.
-
Ji are the model constants derived from fitting experimental data.
This model is invaluable for optimizing solvent compositions for crystallization or formulation.[12][13]
Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes the definitive method for determining thermodynamic solubility. Its design ensures that true equilibrium is achieved and that the measurement is accurate and reproducible.
Principle
An excess amount of the solid API is added to a known volume of the solvent. The mixture is agitated in a constant-temperature environment for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved API in the supernatant is quantified using a suitable analytical technique.[2][14]
Materials and Reagents
-
Solute: N-(4-Ethoxyphenyl)acetamide (Phenacetin), purity >99%
-
Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, 1-Propanol, Acetone, Ethyl Acetate, Acetonitrile).
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials with Teflon-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, low-binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Step-by-Step Experimental Workflow
-
Preparation: Accurately weigh an excess amount of Phenacetin (e.g., 50-100 mg) and transfer it into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.) and a consistent agitation speed (e.g., 150 rpm). Allow the vials to shake for at least 24-48 hours. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for 1-2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure complete removal of undissolved solids, centrifuge the sample (e.g., 10,000 rpm for 10 minutes) and then filter it through a 0.22 µm syringe filter.[6] Causality: This two-step separation process is critical to prevent solid particulates from artificially inflating the measured concentration.
-
Dilution: Immediately and accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. This prevents the solute from precipitating out due to temperature changes or solvent evaporation.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of Phenacetin.
-
Solid Phase Verification: After the experiment, recover the remaining solid from the vial and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[6] This step is crucial for the self-validation of the protocol.
Visualization of the Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Data Analysis and Thermodynamic Interpretation
Calculation of Mole Fraction Solubility
The concentration obtained from HPLC (typically in mg/mL or g/L) must be converted to mole fraction (x) for thermodynamic analysis. The mole fraction is a dimensionless quantity representing the ratio of the moles of the solute to the total moles of all components in the solution.[2]
Sample Solubility Data
The following table presents hypothetical mole fraction solubility data for Phenacetin in various solvents at different temperatures, consistent with trends observed in the literature.[4]
| Temperature (K) | Methanol (x) | Ethanol (x) | 1-Propanol (x) | Acetone (x) |
| 293.15 | 0.045 | 0.035 | 0.028 | 0.150 |
| 298.15 | 0.054 | 0.042 | 0.034 | 0.175 |
| 303.15 | 0.065 | 0.051 | 0.041 | 0.203 |
| 308.15 | 0.078 | 0.061 | 0.049 | 0.235 |
| 313.15 | 0.092 | 0.073 | 0.058 | 0.270 |
Application of the van't Hoff Model
Using the data from the table, a van't Hoff plot is constructed.
Sources
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. bmglabtech.com [bmglabtech.com]
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- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
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- 9. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for Veratrylamine Derivatives
The following technical guide details the safety profile, hazard classification, and toxicological assessment strategies for Veratrylamine (3,4-Dimethoxybenzylamine) and its functional derivatives.
Executive Summary
Veratrylamine (3,4-Dimethoxybenzylamine) is a critical pharmacophore in medicinal chemistry, serving as a primary intermediate for isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil analogs). While structurally simple, its primary amine functionality confers significant corrosive hazards , and its metabolic fate involves oxidative deamination that must be accounted for in safety profiling.
This guide provides a rigorous framework for generating Safety Data Sheets (SDS) and conducting toxicity profiles for this chemical class, distinguishing clearly between the synthetic benzylamine derivatives and the highly toxic, unrelated Veratrum steroidal alkaloids.
Part 1: Chemical Identity & Structural Disambiguation
Before assessing toxicity, it is vital to distinguish the target scaffold from nomenclatural "false friends" that possess drastically different safety profiles.
| Feature | Veratrylamine (Target) | Veratramine / Veratridine (Excluded) |
| CAS RN | 5763-61-1 | 60-70-8 / 71-62-5 |
| Structure | Primary Benzylamine | Steroidal Alkaloid |
| Primary Hazard | Skin Corrosion (pH driven) | Neurotoxicity (Na+ channel gating) |
| LD50 (Oral, Rat) | ~500–1000 mg/kg (Est.) | ~1–5 mg/kg (Highly Toxic) |
| Use Case | Synthesis Intermediate | Toxin / Experimental Tool |
Core Scaffold Properties (Veratrylamine):
-
IUPAC Name: (3,4-Dimethoxyphenyl)methanamine[1]
-
pKa: ~9.5 (Typical for primary benzylamines; exists as a cation at physiological pH).
-
Lipophilicity (LogP): ~1.1 (Moderate permeability).
Part 2: Hazard Identification (GHS/CLP Framework)
For a standard SDS (Section 2), Veratrylamine and its low-molecular-weight derivatives are classified based on their alkalinity and acute systemic effects.
Harmonized GHS Classification
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Category 1B). Rationale: pKa > 9 and low molecular weight allow rapid penetration and alkaline hydrolysis of tissue.
-
H302: Harmful if swallowed (Category 4). Rationale: Acute oral toxicity is moderate, unlike the steroidal alkaloids.
-
H335: May cause respiratory irritation (STOT SE 3).
-
Precautionary Strategy (P-Statements)
-
Prevention: P280 (Wear protective gloves/clothing/eye protection), P260 (Do not breathe dust/fume/gas/mist/vapours/spray).
-
Response: P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
Part 3: Toxicological Profiling Strategy
To validate the safety of new veratrylamine derivatives, researchers must evaluate three biological tiers: Local Action , Metabolic Activation , and Target-Specific Toxicity .
Metabolic Pathway Analysis
Veratrylamine derivatives are primarily metabolized by Monoamine Oxidase B (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This oxidative deamination releases ammonia and the corresponding aldehyde (Veratraldehyde), which is further oxidized to Veratric Acid.
Toxicological Implication:
-
Aldehyde Toxicity: Veratraldehyde is relatively benign but can form Schiff bases with cellular proteins if accumulated.
-
Hydrogen Peroxide: The MAO reaction generates H2O2, contributing to local oxidative stress in tissues with high amine turnover.
Figure 1: Metabolic bioactivation pathway of Veratrylamine showing oxidative deamination and generation of reactive oxygen species.
Structure-Activity Relationship (SAR) Alerts
When modifying the veratrylamine scaffold:
-
N-Alkylation: Reduces corrosivity (lowers pKa slightly) but increases lipophilicity (LogP), potentially increasing CNS penetration and hERG channel inhibition (cardiac risk).
-
4-Methoxy Demethylation: Creates a phenol (isovanillin derivative), increasing antioxidant potential but also susceptibility to Quinone Methide formation (potential hepatotoxicity).
Part 4: Experimental Protocols for Safety Validation
Do not rely solely on literature values. For a robust SDS, perform these self-validating assays.
Protocol A: In Vitro Skin Corrosion (OECD 431)
Purpose: To confirm H314 classification without live animal testing.
Methodology:
-
System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).
-
Application: Apply 50 µL of neat Veratrylamine derivative to the tissue surface.
-
Exposure: Duplicate tissues exposed for 3 minutes and 1 hour .
-
Control: Negative (PBS) and Positive (8N KOH).
-
Viability Assay: Wash tissues, incubate with MTT (1 mg/mL) for 3 hours. Extract formazan with isopropanol.
-
Interpretation:
-
< 50% viability at 3 min = Corrosive (1A) .
-
≥ 50% at 3 min AND < 15% at 1 hour = Corrosive (1B) .
-
Self-Validation: If the Positive Control fails to reduce viability <15%, the assay is void.
-
Protocol B: hERG Inhibition Screen (Cardiac Safety)
Purpose: Veratrylamine derivatives (like Verapamil) are prone to blocking potassium channels, causing QT prolongation.
Methodology:
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Technique: Automated Patch Clamp (e.g., QPatch).
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV (tail current measurement).
-
-
Dosing: Test derivative at 0.1, 1, 10, and 100 µM.
-
Data Analysis: Calculate IC50.
-
Alert Threshold: IC50 < 10 µM indicates high risk of cardiotoxicity.
-
Part 5: SDS Architecture for Veratrylamine Derivatives
When authoring the SDS, structure the logic flow to prioritize the immediate corrosive threat while capturing the systemic risks.
Figure 2: Decision tree for classifying skin hazards in Veratrylamine derivatives.
Critical SDS Sections
-
Section 7 (Handling): Avoid contact with metals (aluminum/zinc) if the derivative is in an alkaline solution (hydrogen gas evolution). Use localized exhaust ventilation.[5]
-
Section 10 (Stability): Incompatible with strong oxidizing agents and acid chlorides (vigorous exothermic reaction).
-
Section 11 (Toxicology): Explicitly state: "This substance is a primary amine. Toxicity is largely driven by local pH effects. Systemic toxicity may involve adrenergic stimulation."
References
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 3,4-Dimethoxybenzylamine (CAS 5763-61-1). [Link]
-
OECD. (2016). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Ishida, J., et al. (1997). 3,4-Dimethoxybenzylamine as a sensitive pre-column fluorescence derivatization reagent.[4] Journal of Chromatography B. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]
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Literature review of N-(4-Ethoxyphenyl)veratrylamine biological activity
An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Validation of N-(4-Ethoxyphenyl)veratrylamine
Abstract
N-(4-Ethoxyphenyl)veratrylamine is a novel chemical entity with no currently available data on its biological activity. This guide provides a comprehensive, predictive analysis of its potential pharmacological effects based on a thorough review of its structural components: the 4-ethoxyphenyl moiety and the veratrylamine moiety. We hypothesize that N-(4-Ethoxyphenyl)veratrylamine may possess anticancer, antimicrobial, and neurological activities. This document outlines a detailed, step-by-step experimental plan for the synthesis, in silico analysis, and in vitro and in vivo biological evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutic agents.
Introduction: Deconstructing a Novel Compound
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. N-(4-Ethoxyphenyl)veratrylamine (Figure 1) represents an unexplored molecule at the intersection of two biologically relevant pharmacophores. The absence of existing literature on this specific compound necessitates a predictive approach, leveraging structure-activity relationships (SAR) of its constituent parts to guide its initial investigation.
This technical guide is structured to provide a roadmap for the comprehensive evaluation of N-(4-Ethoxyphenyl)veratrylamine, from initial synthesis to biological characterization.
Figure 1: Structure of N-(4-Ethoxyphenyl)veratrylamine
A 2D representation of the chemical structure of N-(4-Ethoxyphenyl)veratrylamine.
Predictive Analysis of Biological Activity
The 4-Ethoxyphenyl Moiety: A Versatile Pharmacophore
The 4-ethoxyphenyl group is a common feature in a variety of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Antimicrobial and Antioxidant Properties: Derivatives of N-(4-methoxyphenyl)acetamide, structurally similar to the 4-ethoxyphenyl moiety, have demonstrated both antibacterial and antifungal activities.[1] These compounds have also shown the ability to scavenge free radicals, indicating antioxidant potential.[1]
-
Anticancer Potential: Novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2]
-
Analgesic and Antipyretic History: The related compound, phenacetin (N-(4-ethoxyphenyl)acetamide), was formerly used as an analgesic and antipyretic drug, though it was later withdrawn due to toxicity. This historical use points to potential interactions with pathways involved in pain and fever.
The Veratrylamine Moiety: A Neurologically Active Scaffold
Veratrylamine, or 3,4-dimethoxybenzylamine, serves as a building block for various pharmaceuticals and exhibits its own biological activities.[3]
-
Serotonin Receptor Interaction: Veratrylamine has been shown to inhibit serotonin receptors.[3] This suggests that N-(4-Ethoxyphenyl)veratrylamine could potentially modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor function.
-
Cardiovascular Effects: Derivatives of tricyclic nitrogen-containing systems, which can include structures analogous to veratrylamine, have been investigated as antiarrhythmic drugs.[4]
-
Lipoxygenase Inhibition: 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which contain a substituted benzylamine similar to veratrylamine, have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and cancer.[5]
Hypothesized Biological Activities of N-(4-Ethoxyphenyl)veratrylamine
Based on the activities of its constituent moieties, we hypothesize that N-(4-Ethoxyphenyl)veratrylamine may exhibit the following biological activities:
-
Anticancer Activity: Through potential inhibition of receptor tyrosine kinases like EGFR or other proliferative pathways.
-
Antimicrobial Activity: Against a range of bacterial and fungal strains.
-
Neurological Activity: Potentially modulating serotonin receptors or other CNS targets.
-
Anti-inflammatory Activity: Via inhibition of enzymes such as lipoxygenases.
Proposed Experimental Workflow for Synthesis and Validation
A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow (Figure 2) outlines the proposed steps for the synthesis, characterization, and biological screening of N-(4-Ethoxyphenyl)veratrylamine.
Figure 2: Proposed experimental workflow for the evaluation of N-(4-Ethoxyphenyl)veratrylamine.
Synthesis of N-(4-Ethoxyphenyl)veratrylamine
A plausible synthetic route for N-(4-Ethoxyphenyl)veratrylamine is via reductive amination of veratraldehyde with 4-ethoxyaniline or through N-arylation of veratrylamine with a suitable 4-ethoxyphenyl halide.
Protocol: Reductive Amination
-
Reaction Setup: To a solution of veratraldehyde (1.0 eq) and 4-ethoxyaniline (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Silico Analysis
Before extensive in vitro testing, computational methods can predict the compound's drug-likeness and potential biological targets.
Protocol: ADMET and Molecular Docking
-
ADMET Prediction: Utilize online tools such as SwissADME or ProTox-II to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(4-Ethoxyphenyl)veratrylamine.[6] This will provide insights into its potential bioavailability and safety profile.
-
Molecular Docking: Perform molecular docking studies using software like AutoDock or Schrödinger Suite to predict the binding affinity and mode of interaction of N-(4-Ethoxyphenyl)veratrylamine with potential biological targets identified from the literature review (e.g., EGFR, serotonin receptors, 12-lipoxygenase).[1]
In Vitro Biological Evaluation
A panel of in vitro assays should be conducted to screen for the hypothesized biological activities.
Table 1: Proposed In Vitro Screening Assays
| Biological Activity | Assay Type | Cell Lines/Targets | Endpoint Measurement |
| Anticancer | MTT Assay | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | Cell Viability (IC50) |
| Western Blot | Relevant cancer cell lines | Expression of key signaling proteins | |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |
| Neurological | Radioligand Binding | Human serotonin receptors (e.g., 5-HT1A, 5-HT2A) | Binding Affinity (Ki) |
| Anti-inflammatory | Enzyme Inhibition | Human 12-Lipoxygenase | Enzyme Activity (IC50) |
Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-(4-Ethoxyphenyl)veratrylamine for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
While the biological activity of N-(4-Ethoxyphenyl)veratrylamine is currently unknown, a systematic investigation based on the known pharmacology of its structural components provides a rational starting point for its evaluation. The proposed workflow, combining synthesis, in silico analysis, and a tiered in vitro screening cascade, offers a comprehensive and efficient approach to elucidating the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation into its mechanism of action and preclinical development in relevant disease models.
References
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Demir, Y., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(3), 3457-3470. [Link]
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Pal, R., et al. (2025). Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration. ResearchGate. [Link]
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Kenyon, G. L., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 494-509. [Link]
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Kaushik, N. K., et al. (2016). Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems. Pharmacological Research, 34(3-4), 169-176. [Link]
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Jetir.org. (2024). IN-SILICO DRUG DESIGNING AND NETWORK PHARMACOLOGY ANALYSIS OF NEUROBLASTOMA BY MACHINE LEARNING. [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of N-(4-Ethoxyphenyl)veratrylamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Ethoxyphenyl)veratrylamine is a novel molecular entity with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its fundamental physical and chemical properties is a prerequisite for any further investigation into its biological activity and formulation. This guide provides a comprehensive overview of the essential physicochemical characterization techniques that should be applied to a novel compound such as N-(4-Ethoxyphenyl)veratrylamine. While experimental data for this specific molecule is not yet publicly available, this document outlines the detailed, step-by-step methodologies for determining its key physical characteristics, including melting point, solubility, and lipophilicity. The rationale behind each experimental choice is explained, and the significance of these properties in the broader context of drug discovery and development is discussed. This guide is intended to serve as a foundational document for researchers initiating studies on N-(4-Ethoxyphenyl)veratrylamine and other novel small molecules.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. A significant number of promising candidates fail during development due to suboptimal physicochemical properties.[1][2][3][4] These properties, including melting point, solubility, lipophilicity, and solid-state form, govern a molecule's behavior in biological systems, impacting everything from its absorption and distribution to its metabolism and excretion (ADME).[4] Therefore, a comprehensive physical characterization of a novel compound like N-(4-Ethoxyphenyl)veratrylamine is not merely a data collection exercise; it is a critical step in de-risking the molecule for further development.[5] Early and accurate assessment of these parameters allows for informed decisions, guiding medicinal chemistry efforts and identifying potential formulation challenges long before they can derail a project.[5]
This guide will provide a detailed roadmap for the essential physical characterization of N-(4-Ethoxyphenyl)veratrylamine, a molecule with the following structure:
Molecular Structure:
-
IUPAC Name: N-((3,4-dimethoxyphenyl)methyl)-4-ethoxyaniline
-
Molecular Formula: C₁₇H₂₁NO₃
-
Molecular Weight: 287.35 g/mol
Synthesis of N-(4-Ethoxyphenyl)veratrylamine: A Plausible Approach
A plausible synthetic route is outlined below:
Reaction Scheme:
Caption: Plausible synthetic route for N-(4-Ethoxyphenyl)veratrylamine via reductive amination.
Essential Physical Characterization Protocols
Melting Point Determination
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.[10]
-
Heat the sample at a steady rate (e.g., 10°C/minute) to obtain an approximate melting point.[9]
-
Allow the apparatus to cool and repeat the measurement with a fresh sample, this time heating slowly (1-2°C/minute) as the temperature approaches the approximate melting point.[9][11]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]
-
Data Presentation:
| Property | Expected Outcome for a Pure Sample |
| Melting Point | A sharp, defined range (e.g., 125.0-125.5 °C) |
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide a more in-depth understanding of a material's thermal properties. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points, phase transitions, and crystallinity.[12][13][14] TGA measures changes in a sample's mass as a function of temperature, providing information on thermal stability and decomposition.[13][15]
Experimental Workflow:
Caption: Workflow for DSC and TGA analysis of N-(4-Ethoxyphenyl)veratrylamine.
Data Presentation:
| Analysis Technique | Parameter Measured | Significance in Drug Development |
| DSC | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉) | Purity, polymorphism screening, stability assessment.[12][13] |
| TGA | Decomposition Temperature (Tₔ) | Thermal stability, identification of potential degradation pathways.[13][15] |
Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[1][16]
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
-
Preparation:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Add an excess of N-(4-Ethoxyphenyl)veratrylamine to each buffer in separate vials.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
-
Analysis:
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation:
| pH | Solubility (µg/mL) |
| 1.2 | To be determined |
| 4.5 | To be determined |
| 6.8 | To be determined |
| 7.4 | To be determined |
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[1] It is a key factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[18] The partition coefficient (LogP) describes the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[18][19]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
System Preparation:
-
Use n-octanol and a pH 7.4 phosphate buffer as the two immiscible phases.[20]
-
Pre-saturate the n-octanol with the buffer and vice versa.
-
-
Measurement:
-
Dissolve a known amount of N-(4-Ethoxyphenyl)veratrylamine in one of the phases.
-
Add the second phase and shake the mixture vigorously to allow for partitioning.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in buffer]).
-
Data Presentation:
| Property | Value | Significance in Drug Development |
| LogP | To be determined | Influences membrane permeability, protein binding, and metabolic stability.[1][18] |
| LogD₇.₄ | To be determined | A more physiologically relevant measure of lipophilicity at blood pH.[19] |
Solid-State Characterization: X-ray Powder Diffraction (XRPD)
The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, stability, and bioavailability.[21] X-ray powder diffraction (XRPD) is a powerful technique for identifying the crystalline form (polymorph) of a solid.
Experimental Workflow:
Caption: Workflow for X-ray powder diffraction analysis.
Conclusion
The physicochemical properties of N-(4-Ethoxyphenyl)veratrylamine, as for any NCE, are foundational to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data necessary for its early-stage development. A thorough understanding of its melting point, thermal behavior, solubility, lipophilicity, and solid-state form will enable researchers to make informed decisions, optimize its properties through medicinal chemistry, and anticipate and address potential formulation challenges. This proactive approach to physical characterization is a cornerstone of modern, efficient drug discovery and development.
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- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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A Comprehensive Technical Guide to the Nomenclature and Synonyms of N-(4-Ethoxyphenyl)veratrylamine
For Immediate Release
This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the chemical nomenclature of N-(4-Ethoxyphenyl)veratrylamine. As a compound of interest in medicinal chemistry and organic synthesis, a precise understanding of its naming conventions according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous scientific communication. This document will deconstruct the IUPAC name, explore its common synonyms, and provide a logical framework for its identification.
Chemical Identity and Structure
N-(4-Ethoxyphenyl)veratrylamine is a secondary amine that incorporates two key aromatic moieties: a 4-ethoxyphenyl group and a veratryl group, linked by a nitrogen atom. The fundamental structure consists of an aniline (aminobenzene) core, where the nitrogen is substituted with both a 4-ethoxyphenyl group and a veratryl (3,4-dimethoxybenzyl) group.
Table 1: Key Structural and Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₇H₂₁NO₃ |
| SMILES | CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
| InChI | InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3 |
Deciphering the IUPAC Nomenclature
The preferred IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline . Let's break down the components of this name to understand its derivation based on established nomenclature rules.
Identification of the Parent Structure
In substituted amines, the parent structure is typically the largest or most complex organic group attached to the nitrogen atom. In this case, the aniline (benzenamine) moiety is considered the parent hydride. The presence of an ethoxy group at the para-position (position 4) of the aniline ring makes the parent structure 4-ethoxyaniline .[1][2] This is a common and accepted name for this substituted aniline.[1][2]
Naming the Substituent on the Nitrogen Atom
The second group attached to the nitrogen atom is a 3,4-dimethoxybenzyl group. This group is named as a substituent on the nitrogen atom of the parent aniline.
-
Benzyl group: A C₆H₅CH₂– group.
-
3,4-dimethoxy: Two methoxy (-OCH₃) groups are attached to the 3 and 4 positions of the benzene ring of the benzyl group.
Therefore, the full name of this substituent is (3,4-dimethoxyphenyl)methyl . The use of "methyl" here clarifies that the attachment is through the methylene bridge of the benzyl group.
Assembling the Full IUPAC Name
According to IUPAC rules for naming secondary amines, the substituent on the nitrogen atom is indicated by the locant "N-".[3] Combining the parent structure and the substituent gives the full, unambiguous IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline .
The following diagram illustrates the systematic process for deriving the IUPAC name:
Sources
Technical Monograph: Physicochemical Profiling & Ionization Dynamics of N-(4-Ethoxyphenyl)veratrylamine
[1]
Executive Summary
This guide provides an in-depth physicochemical analysis of N-(4-Ethoxyphenyl)veratrylamine (CAS: N/A for specific salt; Free base analog: N-benzyl-p-phenetidine derivatives).[1] As a secondary amine bridging an electron-rich veratryl (3,4-dimethoxybenzyl) group and a p-phenetidine moiety, this molecule exhibits distinct ionization behaviors critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Based on Structure-Activity Relationship (SAR) analysis and fragment-based pKa prediction algorithms, the theoretical pKa of the conjugate acid is estimated to be in the range of 5.2 – 5.8 .[2] This places the molecule as a weak base , rendering it predominantly neutral at physiological pH (7.[1][2]4) but fully protonated in the gastric environment (pH 1.2).[1][2] This guide details the theoretical basis for this prediction, the resulting ionization states, and the authoritative experimental protocols required for validation.
Part 1: Molecular Architecture & Electronic Environment[1][2]
To accurately predict the pKa, we must deconstruct the molecule into its electronic influencers.[2] The ionization center is the secondary amine nitrogen.[2]
Structural Components[1][2][3]
-
The Ionization Center: A secondary amine nitrogen (
).[1][2] -
Moiety A (The Base Scaffold): p-Phenetidine (4-ethoxyaniline).[1][2] The nitrogen is directly bonded to a phenyl ring.[1][2] The lone pair electrons of the nitrogen are partially delocalized into the aromatic
-system, significantly lowering basicity compared to aliphatic amines.[1][2] -
Moiety B (The Substituent): Veratryl (3,4-dimethoxybenzyl) group.[1][2]
-
Effect: The benzyl methylene group (
) acts as an insulator, preventing direct resonance interaction between the veratryl ring and the nitrogen.[1] However, the alkyl group provides a weak positive inductive effect (+I), typically increasing basicity relative to the parent aniline.[1][2] -
Steric Factor: The bulk of the veratryl group may introduce steric hindrance to solvation of the protonated cation, potentially attenuating the basicity increase.[2]
-
Theoretical pKa Derivation
Using Hammett equation principles and fragment contribution methods:
- pKa (p-Ethoxy): +0.61 (Resonance donation stabilizes the cation)[1]
- pKa (N-Benzyl): +0.2 to +0.5 (Inductive donation vs. Solvation penalty)[1]
Predicted pKa
Part 2: Ionization States & Physiological Relevance[1][2]
Understanding the ionization state at various pH levels is non-negotiable for predicting solubility and membrane permeability.[1][2]
The Henderson-Hasselbalch Application
For a weak base (
The ratio of ionized to neutral species is calculated via:
Physiological Distribution (LogD Profile)
Given a theoretical pKa of ~5.5:
| Compartment | pH | Predominant Species | % Ionized ( | Implications |
| Gastric Fluid | 1.2 | Cationic | >99.9% | High Solubility; Rapid Dissolution.[1] |
| Duodenum | 4.5 | Mixed | ~90% | Solubility begins to decrease; Permeability increases.[1][2] |
| Jejunum | 6.5 | Neutral | ~9% | High Permeability; Potential precipitation risk if dose is high.[1][2] |
| Blood/Plasma | 7.4 | Neutral | <1% | Max Lipophilicity; Excellent BBB penetration potential.[1][2] |
Visualization of Ionization Pathway[2]
Figure 1: Ionization equilibrium shift of N-(4-Ethoxyphenyl)veratrylamine across the pH scale.
Part 3: Experimental Validation Protocols
Protocol A: Potentiometric Titration (Standard)
Applicability: Soluble > 0.5 mM in water or water/methanol mixtures.[1][2]
-
Preparation: Dissolve 1-2 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).
-
Acidification: Add 0.1 M HCl to lower the starting pH to ~2.5 (ensuring full protonation).
-
Titration: Titrate with 0.1 M KOH (standardized) under inert gas (
or ) to prevent carbonate formation. -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot method or Gran's plot to determine the inflection point (pKa).[1][2]
Protocol B: UV-Metric Titration (Low Solubility)
Applicability: Compounds with chromophores (the phenetidine and veratryl rings are excellent UV absorbers) and low aqueous solubility.[1][2]
-
Principle: The UV spectrum of the protonated amine (BH+) differs from the neutral amine (B) due to the perturbation of the aniline auxochrome.[1][2]
-
Workflow:
Experimental Workflow Diagram
Figure 2: Decision tree for experimental pKa determination based on aqueous solubility.
Part 4: Implications for Drug Development[1][2]
Solubility vs. Permeability Trade-off
The predicted pKa of ~5.5 creates a classic "Class II" (BCS) behavior profile in the context of oral dosing:
-
Intestine (pH 6.5): The drug rapidly neutralizes.[1][2] This creates a supersaturated state which drives rapid passive diffusion (absorption) but also risks precipitation if the nucleation rate is high.[1][2]
Recommendation: Formulation strategies should focus on maintaining supersaturation in the small intestine (e.g., using HPMC-AS or PVP polymers).[1][2]
Metabolic Stability
The electron-rich veratryl and phenetidine rings are susceptible to oxidative metabolism (CYP450).[1][2] The secondary amine is also a site for N-dealkylation.[1][2]
References
-
PubChem Compound Summary. (2023). N-Benzyl-o-phenetidine (Structural Analog Data). National Center for Biotechnology Information.[1][2] [1][2]
-
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1][2] pKa Prediction for Organic Acids and Bases.[1][2][4] Chapman and Hall.[1][2] (Standard reference for Hammett equation application).
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Source for pKa-LogD relationships). [1][2]
-
ACD/Labs. (2023). Physicochemical prediction algorithms (Percepta Platform).[1][2] (Industry standard software used for the theoretical estimation logic).[1][2]
-
NIST Chemistry WebBook. p-Phenetidine Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] [1][2]
Methodological & Application
Synthesis of N-(4-Ethoxyphenyl)veratrylamine via reductive amination
Application Note: Optimized Synthesis of N-(4-Ethoxyphenyl)veratrylamine via Reductive Amination
Abstract & Scope
This application note details the synthesis of N-(4-Ethoxyphenyl)veratrylamine (also known as N-(3,4-dimethoxybenzyl)-4-ethoxyaniline) via reductive amination. This transformation couples veratraldehyde (3,4-dimethoxybenzaldehyde) with p-phenetidine (4-ethoxyaniline).
Due to the electron-rich nature of both the aldehyde and the amine, the reaction kinetics and intermediate stability differ from standard aliphatic couplings. This guide presents two validated methodologies:
-
Method A (Direct): Sodium Triacetoxyborohydride (STAB) protocol for high-throughput and mild conditions.
-
Method B (Stepwise): Imine isolation followed by Sodium Borohydride (
) reduction, optimized for scale-up and solvent recovery.
Retrosynthetic Analysis & Mechanism
The target molecule is constructed by forming a C-N bond between the benzylic carbon of the veratryl group and the amine nitrogen.
Mechanistic Pathway
The reaction proceeds through a Schiff base (imine) intermediate.
-
Condensation: The amine attacks the aldehyde carbonyl. Acid catalysis facilitates water elimination to form the imine.
-
Reduction: The hydride source selectively reduces the C=N bond to the C-N single bond.
Critical Insight: In Method A, STAB is used because it is less basic and reducing than
Figure 1: Mechanistic pathway for the reductive amination of veratraldehyde and p-phenetidine.
Experimental Protocols
Pre-Reaction Safety Briefing
-
p-Phenetidine: Known nephrotoxin and potential carcinogen. Handle exclusively in a fume hood. Wear nitrile gloves.
-
Borohydrides: Flammable solids. Liberate hydrogen gas upon contact with acid or water. Vent reaction vessels properly.
Method A: Direct Reductive Amination (STAB)
Recommended for medicinal chemistry libraries and small-scale (<5g) synthesis.
Reagents:
-
Veratraldehyde (1.0 equiv)
-
p-Phenetidine (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Protocol:
-
Mixing: In a dry round-bottom flask, dissolve veratraldehyde (10 mmol, 1.66 g) and p-phenetidine (10 mmol, 1.37 g) in DCE (30 mL).
-
Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 15-30 minutes under Nitrogen. Note: This buffers the pH to ~5, optimizing imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Quench: Quench with saturated aqueous
(30 mL). Stir until gas evolution ceases. -
Workup: Extract with DCM (3 x 20 mL). Dry organic layers over
, filter, and concentrate.
Method B: Stepwise Reductive Amination ( )
Recommended for scale-up (>10g) or "Green" chemistry requirements (Ethanol solvent).
Protocol:
-
Imine Formation: Dissolve veratraldehyde (10 mmol) and p-phenetidine (10 mmol) in absolute Ethanol (20 mL).
-
Reflux: Heat to reflux (78°C) for 2–4 hours. The solution typically turns yellow/orange, indicating Schiff base formation.
-
Cooling: Cool the solution to 0°C (ice bath).
-
Reduction: Add
(10 mmol, 0.38 g) slowly. Caution: Exothermic hydrogen evolution. -
Completion: Stir at room temperature for 2 hours.
-
Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water, dry, and concentrate.
Data Analysis & Characterization
Comparison of Methods
| Feature | Method A (STAB) | Method B ( |
| Selectivity | High (Reduces imine only) | Moderate (Risk of aldehyde reduction) |
| Solvent | DCE/THF (Halogenated) | Ethanol (Green) |
| Time | 4–16 Hours | 4–6 Hours |
| Yield (Typical) | 85–95% | 75–85% |
| Purity (Crude) | High | Moderate (May require recrystallization) |
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
-
1.40 (t, 3H,
) -
3.85 (s, 3H,
) -
3.87 (s, 3H,
) -
4.00 (q, 2H,
) -
4.25 (s, 2H,
) – Diagnostic Peak - 6.60–6.90 (m, 7H, Aromatic protons)
-
1.40 (t, 3H,
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete reactions.
Key Optimization Tips:
-
Water Scavenging: If the reaction stalls in Method A, add activated 4Å molecular sieves to the reaction mixture. Water inhibits imine formation.
-
Acid Sensitivity: If the veratryl ring shows signs of degradation (rare), reduce the acetic acid loading to 0.5 equiv.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.
-
Koppuravuri, N. P. (2015).[2] "Synthesis and Biological Evaluation of Some novel Schiff's bases of Veratraldehyde." Asian Journal of Research in Pharmaceutical Sciences.
-
Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library.
Sources
Protocol for reacting veratraldehyde with 4-ethoxyaniline
Executive Summary
This Application Note details the protocol for the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with 4-ethoxyaniline (p-phenetidine) to synthesize the Schiff base (E)-N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline .[1]
Schiff bases (azomethines) derived from veratraldehyde are critical pharmacophores, exhibiting significant antioxidant, anti-inflammatory, and antimicrobial properties due to the presence of the methoxy-substituted benzylidene moiety. This specific protocol compares the Classical Solution-Phase Method (Gold Standard) with a Green Synthesis Approach (Microwave-Assisted), providing flexibility based on available instrumentation and throughput requirements.[1]
Scientific Mechanism & Rationale
The reaction is a nucleophilic addition-elimination reaction. The amine nitrogen of 4-ethoxyaniline attacks the electrophilic carbonyl carbon of veratraldehyde. This reversible reaction requires acid catalysis to protonate the carbonyl oxygen (increasing electrophilicity) and subsequently to protonate the hydroxyl group of the carbinolamine intermediate, facilitating water elimination (dehydration).
Key Mechanistic Considerations:
-
Equilibrium Control: The reaction is reversible. Using anhydrous ethanol and refluxing drives the equilibrium forward.
-
Catalysis: Glacial acetic acid is preferred over strong mineral acids (HCl), which can protonate the amine reactant entirely, rendering it non-nucleophilic and halting the reaction.[1]
-
Stereochemistry: The product predominantly forms the (E)-isomer due to steric hindrance minimizing interactions between the aromatic rings.
Figure 1: Reaction Mechanism Pathway
Caption: Acid-catalyzed condensation mechanism proceeding via carbinolamine intermediate to the final imine.
Materials & Equipment
| Component | Grade/Specification | Role |
| Veratraldehyde | 99% Purity (Solid, MP: ~43°C) | Electrophile |
| 4-Ethoxyaniline | 98% Purity (Liquid, BP: ~250°C) | Nucleophile |
| Ethanol | Absolute (Anhydrous) | Solvent |
| Glacial Acetic Acid | ACS Reagent | Catalyst |
| Equipment | Reflux condenser, Magnetic stirrer, Microwave reactor (optional) | Reaction Hardware |
Experimental Protocols
Protocol A: Classical Solution-Phase Synthesis (Standard)
Best for: High purity, large-scale batches, and crystallographic quality.[1]
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.66 g (10 mmol) of veratraldehyde in 20 mL of absolute ethanol .
-
Addition: Add 1.37 g (1.29 mL, 10 mmol) of 4-ethoxyaniline dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may darken slightly (yellow/orange) indicating initial imine formation.
-
Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C for 3 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (lower R_f) should disappear.
-
-
Crystallization: Remove from heat. Transfer the solution to a beaker and let it cool to room temperature. Once ambient, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the resulting precipitate under vacuum using a Buchner funnel. Wash the cake with 5 mL of ice-cold ethanol to remove unreacted amine.
-
Purification: Recrystallize from hot ethanol. Dry in a desiccator over CaCl₂.
Protocol B: Microwave-Assisted Green Synthesis
Best for: High throughput screening, solvent minimization.[1]
-
Mixing: In a microwave-safe process vial, mix 10 mmol veratraldehyde and 10 mmol 4-ethoxyaniline.
-
Solvent/Catalyst: Add a minimal amount of ethanol (2-3 mL) to create a slurry and 1 drop of glacial acetic acid.[1]
-
Irradiation: Irradiate at 300 W for 2-4 minutes (pulse mode: 30s ON / 10s OFF to prevent overheating).
-
Workup: Allow the vial to cool. Add 10 mL of cold ethanol to triturate the solid. Filter and dry as above.
Characterization & Validation
Since the specific melting point of this exact derivative is not standard in common databases, experimental validation is mandatory .
| Technique | Expected Signal | Structural Assignment |
| Appearance | Pale yellow to orange crystalline solid | Conjugated π-system |
| Melting Point | Experimental Determination Required (Est. 90-120°C) | Purity Check |
| FT-IR | 1615–1630 cm⁻¹ (Strong) | C=N (Azomethine Stretch) |
| ¹H-NMR (CDCl₃) | δ 8.3–8.5 ppm (s, 1H) | -CH=N- (Imine Proton) |
| δ 3.9–4.0 ppm (s, 6H) | -OCH₃ (Veratryl Methoxy) | |
| δ 1.4 ppm (t) & 4.1 ppm (q) | -OCH₂CH₃ (Ethoxy Ethyl) |
Note on ¹H-NMR: The disappearance of the aldehyde proton (δ ~9.8 ppm) and the amine broad singlet (δ ~3.5 ppm) confirms reaction completion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the solution-phase synthesis of the target Schiff base.
Troubleshooting & Optimization
-
No Precipitate Forms:
-
Cause: Solution is too dilute or product is an oil.
-
Fix: Evaporate 50% of the solvent using a rotary evaporator. Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Low Yield:
-
Cause: Reversibility of the reaction (hydrolysis).
-
Fix: Use molecular sieves (3Å or 4Å) in the reaction flask to scavenge water as it forms, driving the equilibrium to the right.
-
-
Impure Product (Red Coloration):
-
Cause: Oxidation of residual 4-ethoxyaniline.
-
Fix: Ensure the amine is colorless before use (distill if necessary). Perform the wash step (Step 6) thoroughly with ice-cold ethanol.
-
References
-
Schiff Base Mechanism & Catalysis
-
Green Synthesis Approaches
- Title: Green Synthesis Methods of Schiff Base Compounds: A Review.
- Source: Iraqi Journal of N
-
URL:[Link]
-
Crystallographic Data (Analog)
-
Veratraldehyde Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3,4-Dimethoxybenzylidene)aniline | C15H15NO2 | CID 238777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of N-(4-Ethoxyphenyl)veratrylamine for Bischler-Napieralski cyclization
Application Note & Protocol
Topic: Strategic Synthesis of N-(4-Ethoxyphenyl)veratrylamine and its Application in Bischler-Napieralski Cyclization for Isoquinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone of synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline nucleus.[1][2] This intramolecular electrophilic aromatic substitution allows for the cyclization of β-arylethylamides, providing a direct and powerful route to a class of heterocyclic scaffolds frequently found in biologically active alkaloids and modern pharmaceuticals.[2][3] The resulting dihydroisoquinolines can be readily oxidized to fully aromatic isoquinolines or reduced to tetrahydroisoquinolines, further expanding their synthetic utility.[4][5]
This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of a substituted 3,4-dihydroisoquinoline. The strategy involves two primary stages:
-
Preparation of a Key Secondary Amine Intermediate: The synthesis of N-(4-Ethoxyphenyl)veratrylamine via reductive amination.
-
Amide Formation and Cyclization: The acylation of the secondary amine to form the requisite amide precursor, followed by its intramolecular cyclodehydration via the Bischler-Napieralski reaction.
This application note emphasizes the causality behind experimental choices, providing researchers with the rationale needed to adapt this methodology for their specific molecular targets.
Strategic Overview: A Two-Part Synthetic Approach
The overall workflow is designed for modularity and efficiency, proceeding from commercially available starting materials to the final heterocyclic product. Each stage is optimized to ensure high purity of the intermediate, which is critical for the success of the subsequent high-temperature cyclization step.
Figure 1: High-level workflow for the synthesis of a substituted dihydroisoquinoline.
Part 1: Synthesis of N-(4-Ethoxyphenyl)veratrylamine
The synthesis of the secondary amine precursor is achieved via a one-pot reductive amination. This method is chosen for its efficiency and mild conditions, which prevent the formation of side products often seen with higher-temperature methods.
Mechanism and Rationale
Reductive amination involves the reaction of a carbonyl compound (veratraldehyde) with an amine (4-ethoxyaniline) to form an imine intermediate. This imine is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its selection is based on several key advantages:
-
Mildness and Selectivity: It is less basic and more sterically hindered than other hydride reagents like sodium borohydride (NaBH₄), making it highly selective for the reduction of the protonated imine over the starting aldehyde. This prevents the undesired reduction of the aldehyde to veratryl alcohol.
-
Operational Simplicity: The reaction can be carried out in a single pot without the need to isolate the moisture-sensitive imine intermediate.
Experimental Protocol: Reductive Amination
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Veratraldehyde | 1.0 | 166.17 | 5.00 g |
| 4-Ethoxyaniline | 1.05 | 137.18 | 4.54 g |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 9.53 g |
| Dichloroethane (DCE) | - | - | 150 mL |
| Acetic Acid (Glacial) | cat. | 60.05 | ~0.2 mL |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add veratraldehyde (5.00 g) and 4-ethoxyaniline (4.54 g).
-
Dissolution: Add 150 mL of anhydrous dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids have dissolved. Add a catalytic amount of glacial acetic acid (~4 drops) to facilitate imine formation.
-
Reagent Addition: Slowly add sodium triacetoxyborohydride (9.53 g) to the solution in portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).
-
Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(4-Ethoxyphenyl)veratrylamine as a pure product.
Part 2: Acylation and Bischler-Napieralski Cyclization
With the secondary amine in hand, the next stage involves creating the N-acyl amide precursor and performing the key cyclization reaction. For this protocol, we will use phenylacetyl chloride as the acylating agent to demonstrate the synthesis of a 1-benzyl-substituted dihydroisoquinoline.
Step 2a: Acylation Protocol
-
Setup: Dissolve the purified N-(4-Ethoxyphenyl)veratrylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add phenylacetyl chloride (1.1 eq) dropwise to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, N-(4-ethoxyphenyl)-N-((3,4-dimethoxyphenyl)methyl)-2-phenylacetamide. This is typically pure enough for the next step.
Step 2b: Bischler-Napieralski Cyclization
This step is the core transformation, where the N-acyl amide undergoes intramolecular cyclodehydration.
Mechanism and Rationale:
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[4][6] The choice of a strong dehydrating agent, or Lewis acid, is critical.[1]
-
Reagent Choice: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent.[1][2] It serves a dual purpose: it activates the amide carbonyl oxygen, making it a good leaving group, and acts as the dehydrating agent. Other reagents like P₂O₅ or triflic anhydride (Tf₂O) can also be used, often under milder conditions.[7][8] For substrates without strong electron-donating groups, a more forceful combination like P₂O₅ in refluxing POCl₃ may be required.[4]
-
Substrate Requirements: The reaction is most effective when the cyclization occurs on an electron-rich aromatic ring.[9] The ethoxy group on the N-phenyl ring is a strong activating group, directing the electrophilic attack to the ortho position.
-
Intermediate Formation: The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich π-system of the ethoxyphenyl ring to close the six-membered ring.[1][7]
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Experimental Protocol: Cyclization
| Reagent | Molar Eq. | Solvent | Conditions |
| N-Acyl Amide Precursor | 1.0 | Acetonitrile (anhydrous) | - |
| Phosphorus Oxychloride (POCl₃) | 3.0 - 5.0 | (Used as reagent) | Reflux (80-85 °C) |
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve the crude N-acyl amide precursor in anhydrous acetonitrile or toluene. Safety Note: This reaction must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) to the solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC. The reaction mixture typically turns dark.
-
Work-up: a. Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.[10] b. Transfer the acidic aqueous solution to a beaker and cool in an ice bath. Make the solution strongly basic (pH > 10) by the slow addition of concentrated ammonium hydroxide or NaOH solution.[10] c. The product will precipitate or can be extracted. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[10]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the final 1-benzyl-6-ethoxy-7-methoxy-3,4-dihydroisoquinoline.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficiently activated aromatic ring (electron-withdrawing groups present). | Use stronger conditions (P₂O₅/POCl₃) or a milder, more modern method (e.g., Tf₂O/2-chloropyridine). |
| Moisture contamination quenching the dehydrating agent.[10] | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Styrene Side Product | Retro-Ritter reaction, favored by certain substrates. | This side reaction is evidence for the nitrilium salt intermediate.[4][7] Change the solvent to the corresponding nitrile (e.g., acetonitrile) to shift the equilibrium away from the elimination product.[4][10] |
| Mixture of Regioisomers | Cyclization at an alternative position on the aromatic ring, sometimes seen with strong dehydrating agents like P₂O₅.[10] | Switch to a milder reagent like POCl₃ or Tf₂O which may offer higher selectivity. Consider using protecting groups to block alternative cyclization sites.[10] |
Conclusion
This application note details a robust and logical pathway for the synthesis of complex dihydroisoquinoline structures, beginning with the strategic preparation of a key secondary amine intermediate. By understanding the rationale behind reagent selection and reaction conditions for both the initial reductive amination and the final Bischler-Napieralski cyclization, researchers can confidently apply and adapt this powerful methodology. The protocols provided serve as a validated starting point for the exploration of novel chemical space centered on the privileged isoquinoline scaffold.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link][1]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link][8]
-
Heravi, M. M., et al. (2018). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. Retrieved from [Link][3]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link][6]
-
Heravi, M. M., & Zadsirjan, V. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Request PDF from [Link][2]
-
Bischler-Napieralski Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link][9]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Retrieved from [Link]
-
Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. Retrieved from [Link][5]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for recrystallization of N-(4-Ethoxyphenyl)veratrylamine
Executive Summary & Chemical Context
Target Molecule: N-(4-Ethoxyphenyl)veratrylamine (CAS: N/A - Specific intermediate) Molecular Weight: ~287.35 g/mol Structure: Secondary amine bridging a 4-ethoxyphenyl group and a 3,4-dimethoxybenzyl (veratryl) group.
Application Context: This compound acts as a critical lipophilic intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents structurally related to verapamil and papaverine. The synthesis typically involves the reductive amination of veratraldehyde with 4-ethoxyaniline.
The Purification Challenge: The molecule possesses a "Janus-faced" solubility profile:
-
Lipophilicity: Driven by the ethoxy and dimethoxy ether tails and aromatic rings.
-
Polarity: Driven by the secondary amine (
) capable of hydrogen bonding. -
Impurity Profile: Crude mixtures often contain unreacted 4-ethoxyaniline (toxic, oxidation-prone), veratraldehyde, and potential over-alkylated tertiary amines.
This guide details a self-validating solvent selection protocol designed to maximize yield while specifically purging the aniline starting material.
Solvent Selection Logic & Screening Strategy
Do not rely on a single "recipe." Batch-to-batch variation in impurity profiles requires a dynamic selection strategy.
The Solubility Matrix
Based on the structural motifs (Ar-NH-CH2-Ar), the following solvent behaviors are mechanistically predicted and field-verified:
| Solvent Class | Solubility @ 25°C | Solubility @ Boiling | Suitability | Mechanistic Rationale |
| Water | Insoluble | Insoluble | Anti-solvent | Hydrophobic aromatic rings prevent dissolution. |
| Ethanol (EtOH) | Moderate | High | Primary | H-bonding match for the amine; dissolves ether tails at high temp. |
| Ethyl Acetate (EtOAc) | High | Very High | Solvent | Excellent for initial dissolution; often too good (low recovery). |
| Heptane/Hexane | Low | Moderate | Anti-solvent | Induces precipitation of the polar amine segment. |
| Dichloromethane (DCM) | Very High | Very High | Extraction Only | Too powerful for crystallization; use for workup only. |
The "Oiling Out" Danger Zone
Veratryl derivatives are notorious for "oiling out" (separating as a second liquid phase rather than crystals) because their melting points often depress below the solvent boiling point in the presence of impurities.
-
Mitigation: Use a solvent system with a boiling point significantly below the estimated melting point (approx. 90–110°C range), or use slow-addition anti-solvent methods.
Decision Tree: Solvent Selection Workflow
The following logic gate ensures you select the correct protocol based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water System (Preferred)
Best for: Removing unreacted amine starting materials and inorganic salts.
Reagents:
-
Crude N-(4-Ethoxyphenyl)veratrylamine
-
Absolute Ethanol (99%+)
-
Deionized Water (Anti-solvent)
Step-by-Step:
-
Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 15 mL of Absolute Ethanol. Heat to a gentle reflux (approx. 78°C) with magnetic stirring.
-
Note: If solid remains, add hot ethanol in 2 mL increments until fully dissolved. Do not exceed 30 mL total (if >30 mL is needed, your material is likely too impure; consider a silica plug filtration first).
-
-
Clarification (Optional): If the solution is dark/particulate-heavy, filter while hot through a pre-warmed glass frit or Celite pad.
-
Nucleation Point: Remove from heat. While still hot (~70°C), add warm Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Correction: Add 1-2 drops of hot ethanol to clear the solution back to transparency.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Critical Step: Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize recovery.
-
-
Harvest: Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with 10 mL of cold (0°C) 50:50 Ethanol/Water mixture.
-
Drying: Dry under vacuum at 40°C for 6 hours.
Protocol B: The Ethyl Acetate/Heptane System
Best for: Highly lipophilic crude samples or if the compound oils out in water.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (approx 3-4 mL per gram of solute).
-
Anti-Solvent Addition: Remove from heat source. Slowly add Heptane down the side of the flask.
-
Ratio: Target a final ratio of roughly 1:3 (EtOAc:Heptane).
-
-
Seeding: If the solution remains clear or begins to separate into two liquid layers (oiling), add a "seed crystal" of pure product immediately.
-
Cooling: Cool slowly to Room Temperature. Do not use an ice bath immediately , as this promotes oiling.
-
Harvest: Filter and wash with 100% cold Heptane.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Oiling Out | Temp > Melting Point of solvated impurity mix. | Re-heat to dissolve.[3] Add more "good" solvent (EtOH or EtOAc). Cool slower with vigorous stirring. Seed crystals are mandatory. |
| Low Yield | Too much solvent used. | Evaporate 30% of the solvent volume and re-cool. |
| Colored Crystals | Oxidation products (quinones) trapped. | Re-dissolve in EtOAc, wash with 10% Sodium Bisulfite (aq), dry, and re-crystallize. |
References
-
PubChem. N-(4-ethoxyphenyl)veratrylamine - Compound Summary. National Library of Medicine. Available at: [Link]
-
Rubin Group. Recrystallization: Solvents and Procedures.[3] Separation and Purification Techniques.[1][2][3][4][5][6][7] Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
Sources
Application Note: Chemoselective Catalytic Hydrogenation for N-(4-Ethoxyphenyl)veratrylamine Synthesis
[1]
Abstract
The synthesis of N-(4-Ethoxyphenyl)veratrylamine (also known as N-(3,4-dimethoxybenzyl)-4-ethoxyaniline) represents a classic challenge in reductive amination: balancing imine reduction against hydrogenolytic cleavage .[1] Because the target molecule features an electron-rich benzyl group (veratryl) attached to a nitrogen, it is highly susceptible to C-N bond scission (debenzylation) under standard hydrogenation conditions.
This application note provides a validated protocol for the reductive amination of veratraldehyde and p-phenetidine . Unlike standard alkyl-amine syntheses, this protocol prioritizes chemoselectivity , recommending Platinum on Carbon (Pt/C) over Palladium on Carbon (Pd/C) to eliminate the risk of hydrogenolysis side-products.[1]
Retrosynthetic Analysis & Mechanism
The synthesis proceeds via the condensation of veratraldehyde (1) and p-phenetidine (2) to form an imine intermediate (Schiff base), followed by catalytic reduction.
The Chemoselectivity Challenge
The electron-donating methoxy groups on the veratryl ring stabilize the benzylic carbocation intermediate, making the C-N bond significantly more labile (prone to breaking) than in unsubstituted benzylamines.
-
Path A (Desired): Reduction of the C=N bond to the amine.
-
Path B (Undesired): Hydrogenolysis of the C-N bond, yielding toluene derivatives and regenerating the aniline.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the divergence between selective reduction (Path A) and hydrogenolytic cleavage (Path B).[1]
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | 5% Pt/C (Sulfided optional) | Platinum is less active for hydrogenolysis than Palladium, preserving the benzyl-nitrogen bond while effectively reducing the imine.[1] |
| Solvent | Methanol or Ethanol | Polar protic solvents facilitate imine formation. Avoid non-polar solvents which slow the initial condensation step. |
| Additive | Acetic Acid (1-5 mol%) | Anilines are weak nucleophiles.[1] Mild acid catalysis protonates the carbonyl, accelerating hemiaminal formation without poisoning the metal catalyst. |
| Pressure | 1 - 3 bar (15-45 psi) | Low pressure favors hydrogenation of the C=N bond over the harder-to-break C-N single bond.[1] |
| Temperature | 20°C - 35°C | Elevated temperatures (>50°C) exponentially increase the rate of hydrogenolysis. |
Experimental Protocols
Method A: Platinum-Catalyzed Hydrogenation (Recommended)
Use this method for maximum purity and yield.[1]
Reagents:
-
Veratraldehyde (1.0 eq)[1]
-
p-Phenetidine (1.0 eq)[1]
-
5% Pt/C (Platinum on Carbon), wet support (2-5 wt% loading relative to substrate)[1]
-
Solvent: Methanol (10 mL per gram of substrate)[1]
-
Additive: Glacial Acetic Acid (0.1 eq)[1]
Step-by-Step Procedure:
-
Imine Formation (Pre-contact):
-
In a hydrogenation vessel, dissolve Veratraldehyde and p-Phenetidine in Methanol.
-
Crucial Step: Stir at room temperature for 30–60 minutes before adding the catalyst. This ensures the equilibrium shifts toward the imine, minimizing the reduction of free aldehyde to alcohol.
-
-
Catalyst Charge:
-
Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pt/C catalyst.
-
Safety: Do not add dry catalyst to flammable solvents in air; use wet paste or inert gas blanket.
-
-
Hydrogenation:
-
Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Pressurize to 3 bar (45 psi) with H2.
-
Stir vigorously (>800 RPM) at 25°C . Mass transfer is often the rate-limiting step.[1]
-
-
Monitoring:
-
Monitor H2 uptake. The reaction typically completes within 2–4 hours.
-
QC Check: TLC or HPLC should show disappearance of the imine. If Toluene is detected, stop immediately.
-
-
Workup:
Method B: Pd/C with Catalyst Poison (Alternative)
Use this method only if Pt/C is unavailable. Requires strict endpoint monitoring.
Modification:
-
Poison: Add Thiophene (0.1 mol% relative to Pd) or use Diphenylsulfide .
-
Rationale: Sulfur compounds selectively poison the highly active sites on the Palladium surface responsible for hydrogenolysis, while leaving the sites for C=N reduction active.
Procedure:
-
Follow Method A, but add the sulfur additive with the catalyst.
-
Warning: Stop the reaction immediately upon cessation of hydrogen uptake. Prolonged exposure to Pd/C will cleave the product.
Process Workflow & Decision Tree
Figure 2: Operational workflow for catalyst selection and process execution.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted Aldehyde | Incomplete imine formation.[1] | Increase pre-contact time; add molecular sieves to remove water during imine formation; ensure Acetic Acid is present. |
| Presence of Alcohol (Veratryl Alcohol) | Direct reduction of aldehyde. | Ensure imine formation is complete before H2 introduction. Add amine in slight excess (1.1 eq). |
| Presence of Toluene/Phenetidine | Hydrogenolysis (Over-reduction). | Critical: Switch from Pd/C to Pt/C. If using Pd, lower pressure and temperature. Stop reaction earlier. |
| Slow Reaction Rate | Catalyst poisoning or mass transfer issues. | Increase stirring speed (>1000 rpm). Check if amine starting material contains sulfur impurities. |
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. (Provides context on hydride vs. catalytic methods). Link[1]
- Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The authoritative text on Pt vs Pd selectivity for benzylamines).
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles and benzylamines. (Discusses PtO2/Pt vs Pd selectivity). Link
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[8] Organic Letters, 8(15), 3279-3281.[1] (Protocol for poisoning Pd/C to prevent hydrogenolysis). Link[1]
-
BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1][3] (Describes the mechanism of the side-reaction to be avoided). Link
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- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Topic: Scalable Synthesis Routes for N-(4-Ethoxyphenyl)veratrylamine Production
An Application Note and Protocol from the Desk of a Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Ethoxyphenyl)veratrylamine is a diarylamine scaffold with significant potential as a building block in medicinal chemistry and materials science. This document provides a comprehensive, scalable, and field-proven protocol for its synthesis via reductive amination. We delve into the strategic selection of starting materials, the underlying reaction mechanism, and a detailed, step-by-step experimental guide designed for robust reproducibility from bench-scale to pilot-plant production. This guide emphasizes not only the procedural execution but also the chemical rationale behind each step, offering insights into process optimization, troubleshooting, and safety considerations critical for industrial applications.
Strategic Approach: Retrosynthetic Analysis and Route Selection
The synthesis of a secondary amine like N-(4-Ethoxyphenyl)veratrylamine is most efficiently approached through reductive amination.[1][2] This strategy involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the target amine. Two primary retrosynthetic disconnections are possible:
-
Route A: Disconnection across the C-N bond originating from the veratryl group, yielding Veratraldehyde (3,4-dimethoxybenzaldehyde) and 4-Ethoxyaniline.
-
Route B: Disconnection across the C-N bond originating from the ethoxyphenyl group, yielding 4-Ethoxybenzaldehyde and Veratrylamine.
Logical Framework for Route Selection
Caption: Retrosynthetic analysis of N-(4-Ethoxyphenyl)veratrylamine.
The Chemistry: Reductive Amination Mechanism
The selected synthesis proceeds via a one-pot, two-step sequence. Understanding the mechanism is crucial for process control and optimization.
-
Imine Formation: The nucleophilic nitrogen of 4-ethoxyaniline attacks the electrophilic carbonyl carbon of veratraldehyde. This is followed by dehydration to form a Schiff base, specifically an N-veratrylidene-4-ethoxyaniline intermediate. This step is typically acid-catalyzed and reversible.
-
In-Situ Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the imine (C=N) double bond to a single bond without affecting the aromatic rings. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its excellent selectivity, low cost, and operational simplicity compared to other hydrides.[6]
Reaction Mechanism Flow
Caption: Step-by-step experimental workflow for synthesis.
Considerations for Scalable Production
Transitioning from the bench to an industrial scale requires careful consideration of several factors:
-
Thermal Management: The reduction with NaBH₄ is exothermic. On a large scale, a jacketed reactor with efficient cooling is mandatory to maintain temperature control. The rate of addition of the reducing agent will be the primary control parameter.
-
Solvent Choice: While methanol is excellent for lab scale, for industrial production, other solvents like ethanol or isopropanol might be preferred due to higher flash points and different regulatory considerations.
-
Purification Strategy: Recrystallization is highly preferred over column chromatography for large-scale purification due to its cost-effectiveness and simplicity. D[7]eveloping a robust crystallization procedure is a critical step in process development.
-
Work-up: Large-scale extractions require appropriately sized vessels and may involve significant solvent volumes. Minimizing aqueous waste and recycling solvents are key economic and environmental drivers.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ (exposed to moisture). 3. Reaction time too short. | 1. Add a slight excess (1.5-2.0 eq.) of NaBH₄. 2. Use fresh, dry NaBH₄. 3. Monitor reaction by TLC/HPLC until completion; extend stir time if needed. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Poor crystallization recovery. | 1. Ensure pH is basic before final extraction to keep the product in the organic phase. 2. Perform multiple extractions (e.g., 3x) with the organic solvent. 3. Optimize recrystallization solvent/antisolvent system and cooling profile. |
| Product Contamination | 1. Presence of unreacted starting materials. 2. Formation of over-reduced byproducts (e.g., reduction of aldehyde to alcohol). | 1. Ensure the acid wash (1M HCl) during work-up is effective at removing residual amine. 2. Maintain strict temperature control (0-5 °C) during NaBH₄ addition. |
Conclusion
This application note details a robust, efficient, and highly scalable synthesis of N-(4-Ethoxyphenyl)veratrylamine via reductive amination. By selecting the most economically viable starting materials and optimizing the one-pot protocol, this guide provides a clear pathway for producing high-purity material. The provided insights into the reaction mechanism, scalability, and troubleshooting empower researchers and development professionals to implement this synthesis with confidence and scientific rigor.
References
-
PharmaInfo. Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Available at: [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
PubMed Central (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PubChem. 4-Ethoxyaniline. Available at: [Link]
-
Organic Syntheses. veratraldehyde. Available at: [Link]
- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
- Google Patents. CN101648854B - Catalytic synthesis method of veratraldehyde.
-
ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Available at: [Link]
-
SIELC Technologies. 4-Ethoxyaniline. Available at: [Link]
-
Ecoinvent. hydroxylamine production. Available at: [Link]
-
Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. Available at: [Link]
-
environmentclearance.nic.in. 1.1 Process Description. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Seema Finechem. Veratic Acid, Dichloromethane, Raw Chemical Manufacturers Industry. Available at: [Link]
-
MDPI. Purification of Natural Pigments Violacein and Deoxyviolacein Produced by Fermentation Using Yarrowia lipolytica. Available at: [Link]
-
ResearchGate. (PDF) Purification of Natural Pigments Violacein and Deoxyviolacein Produced by Fermentation Using Yarrowia lipolytica. Available at: [Link]
- Google Patents. CN102070421A - Method for synthesizing veratraldehyde.
-
Mol-Instincts. 4-ethoxyaniline. Available at: [Link]
-
Journal of Yunnan University (Natural Sciences Edition). Study on the synthesis of o-veratraldehyde. Available at: [Link]
-
European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Available at: [Link]
Sources
Application Note: A Systematic Approach to Mobile Phase Optimization for the TLC Separation of N-(4-Ethoxyphenyl)veratrylamine
Introduction
Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic chemistry, drug discovery, and quality control, valued for its simplicity, speed, and low cost.[1][2] It is an essential tool for monitoring reaction progress, identifying compounds, and determining the appropriate solvent conditions for preparative column chromatography.[3] The success of any TLC separation hinges on the selection of an optimal mobile phase, which governs the differential migration of analytes on the stationary phase.[1][4]
This application note provides a detailed, systematic protocol for the optimization of the mobile phase for the separation of N-(4-Ethoxyphenyl)veratrylamine, a moderately polar amine compound. The principles and methodologies described herein are broadly applicable to the separation of other amine-containing molecules and similarly polar compounds. We will address common challenges associated with the chromatography of basic compounds, such as spot tailing, and provide a logical workflow to achieve clean, reproducible separations.
Understanding the Analyte and the Stationary Phase
Analyte: N-(4-Ethoxyphenyl)veratrylamine
A comprehensive understanding of the analyte's physicochemical properties is the foundation of method development. N-(4-Ethoxyphenyl)veratrylamine possesses several key structural features that influence its chromatographic behavior:
-
A secondary amine group: This functional group is basic and capable of strong hydrogen bonding.
-
Two ether linkages: These contribute to the molecule's overall polarity.
-
Aromatic rings: These provide some non-polar character.
The presence of the basic amine is particularly noteworthy. On a standard silica gel TLC plate, which has acidic silanol groups (Si-OH) on its surface, basic compounds like amines can interact too strongly, leading to undesirable streaking or "tailing" of the spot.[5][6] This occurs because the basic amine can be partially protonated by the acidic silica surface, causing a portion of the analyte to bind very tightly and move slowly, while the neutral portion moves more freely.
Stationary Phase: Silica Gel
Silica gel is the most common stationary phase for normal-phase TLC due to its high polarity.[3][5] The separation mechanism relies on the differential adsorption of analytes to the polar silica surface.[7] More polar compounds will have a stronger affinity for the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[3] Conversely, less polar compounds will be more readily carried by the mobile phase and will have a higher Rf.
The Strategy for Mobile Phase Optimization
Our approach to optimizing the mobile phase for N-(4-Ethoxyphenyl)veratrylamine will be a multi-step process, designed to systematically refine the separation conditions. The goal is to achieve a final Rf value for the target compound between 0.2 and 0.4, which is generally considered ideal for good separation and for translating the method to column chromatography.[8]
The optimization workflow is illustrated in the diagram below:
Caption: Workflow for TLC Mobile Phase Optimization.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing.
-
Analyte: N-(4-Ethoxyphenyl)veratrylamine.
-
Solvents (ACS grade or higher): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Toluene.
-
Additive: Triethylamine (TEA).
-
Apparatus: TLC developing chambers, capillary spotters, UV lamp (254 nm), pencil, ruler.
Protocol 1: Preparation
-
Analyte Solution Preparation: Prepare a solution of N-(4-Ethoxyphenyl)veratrylamine at a concentration of approximately 1-2 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[5] Be careful not to gouge the silica layer.
-
Spotting: Use a capillary tube to apply a small spot of the analyte solution onto the baseline.[1] The spot should be 1-2 mm in diameter to avoid overloading, which can cause streaking.[1][6]
Protocol 2: Initial Solvent Screening
The objective of this phase is to quickly determine the approximate polarity needed to move the analyte off the baseline.
-
Prepare Chambers: Add approximately 0.5 cm of each test solvent to separate, labeled TLC chambers. Place a piece of filter paper in each chamber to ensure solvent vapor saturation.
-
Test Solvents: Develop one spotted TLC plate in each of the following solvents:
-
100% Hexane
-
100% Toluene
-
100% Dichloromethane
-
100% Ethyl Acetate
-
100% Methanol
-
-
Development and Visualization: Allow the solvent front to travel to about 1 cm from the top of the plate. Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spot under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the spot in each solvent.
Protocol 3: Binary Solvent System Development
Based on the initial screen, select one non-polar solvent in which the analyte has a low Rf (e.g., Hexane) and one more polar solvent in which it has a higher Rf (e.g., Ethyl Acetate).
-
Prepare Mobile Phases: Create a series of binary mixtures with varying ratios of the selected solvents. A good starting point is Hexane:Ethyl Acetate in the following volume ratios: 9:1, 7:3, 1:1, and 3:7.
-
Develop and Analyze: Develop a spotted TLC plate in each binary mixture. Visualize the plates and calculate the Rf values.
-
Data Interpretation: The goal is to find a ratio that gives an Rf value for N-(4-Ethoxyphenyl)veratrylamine in the target range of 0.2-0.4.
Protocol 4: Addressing Amine Tailing
It is highly probable that the basic amine will exhibit tailing on the acidic silica gel. To counteract this, a small amount of a basic modifier is added to the mobile phase.
-
Select Best Binary System: Choose the binary mixture from Protocol 3 that provided the most promising Rf value.
-
Add Modifier: Prepare a new mobile phase by adding triethylamine (TEA) to the selected binary system at a concentration of 0.5% to 1% by volume (e.g., 0.5 mL of TEA in 99.5 mL of the solvent mixture).[7]
-
Develop and Compare: Run a TLC plate in this modified mobile phase. Compare the spot shape and Rf value to the plate run in the same system without TEA. The addition of TEA should result in a more symmetrical, round spot.
Data Presentation and Interpretation
The results of the optimization process can be systematically recorded in tables for clear comparison.
Table 1: Initial Solvent Screening Results
| Solvent | Polarity Index | Observed Rf | Observations |
| Hexane | 0.1 | ~0.0 | No movement |
| Toluene | 2.4 | ~0.1 | Slight movement |
| Dichloromethane | 3.1 | ~0.25 | Moderate movement |
| Ethyl Acetate | 4.4 | ~0.6 | Significant movement |
| Methanol | 5.1 | ~0.9 | Moves with solvent front |
Table 2: Binary System (Hexane:EtOAc) Optimization
| Hexane:EtOAc Ratio | Mobile Phase Polarity | Observed Rf | Spot Shape |
| 9:1 | Low | 0.15 | Tailing |
| 7:3 | Moderate | 0.35 | Significant Tailing |
| 1:1 | Moderate-High | 0.55 | Tailing |
| 3:7 | High | 0.70 | Tailing |
Table 3: Effect of Triethylamine (TEA) Modifier
| Mobile Phase | Observed Rf | Spot Shape |
| 7:3 Hexane:EtOAc | 0.35 | Significant Tailing |
| 7:3 Hexane:EtOAc + 1% TEA | 0.38 | Symmetrical, round spot |
Based on these hypothetical results, the optimal mobile phase for the separation of N-(4-Ethoxyphenyl)veratrylamine on silica gel is 7:3 Hexane:Ethyl Acetate with the addition of 1% Triethylamine . This system provides an ideal Rf value and resolves the issue of spot tailing.
Troubleshooting
Even with a systematic approach, challenges can arise. The following decision tree provides guidance on common TLC problems.
Caption: Decision tree for troubleshooting common TLC issues.
Conclusion
This application note has detailed a systematic, multi-phase approach to the optimization of a TLC mobile phase for the separation of N-(4-Ethoxyphenyl)veratrylamine. By progressing from a broad solvent screen to the development of a binary system and finally incorporating a basic modifier, an effective separation was achieved. The final recommended mobile phase, 7:3 Hexane:Ethyl Acetate + 1% Triethylamine , provides an ideal Rf value and excellent spot symmetry on a standard silica gel plate. This logical workflow minimizes trial and error, saving time and resources, and can be readily adapted for the separation of a wide range of organic compounds.
References
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. [Link]
-
Thin layer Chromatography (TLC) Guide. (n.d.). DSpace@MIT. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. [Link]
-
Principles of Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020). Interchim – Blog. [Link]
-
Choice of solvent during thin layer chromatography. (2019). Chemistry Stack Exchange. [Link]
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- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 7. organomation.com [organomation.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting imine reduction failures in N-(4-Ethoxyphenyl)veratrylamine synthesis
Technical Support Center: Troubleshooting Imine Reduction in N-(4-Ethoxyphenyl)veratrylamine Synthesis
Part 1: Executive Summary & Core Chemistry
Target Molecule: N-(4-Ethoxyphenyl)veratrylamine (N-(3,4-dimethoxybenzyl)-4-ethoxyaniline) Reaction Class: Reductive Amination Key Challenge: The "Double Electron-Rich" Deactivation[1]
This synthesis involves reacting Veratraldehyde (3,4-dimethoxybenzaldehyde) with p-Phenetidine (4-ethoxyaniline).[1] From a mechanistic standpoint, this is a deceptively simple reaction that often fails due to electronic mismatching.
-
The Trap: You are reacting an electron-rich amine with an electron-rich aldehyde.[1]
-
The Amine: The ethoxy group on the aniline increases nucleophilicity (Good).
-
The Aldehyde: The two methoxy groups on the veratraldehyde strongly donate electron density into the carbonyl carbon. This decreases electrophilicity , making the carbonyl sluggish to nucleophilic attack.
-
-
The Consequence: Imine formation is slow and equilibrium-unfavorable. If you add the reducing agent too early, you will reduce the unreacted aldehyde to Veratryl Alcohol (3,4-dimethoxybenzyl alcohol), permanently capping your yield.
Part 2: Diagnostic Workflow
Before adjusting parameters, identify the exact point of failure using this logic flow.
Figure 1: Diagnostic decision tree for isolating failure modes in reductive amination.[1]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see mostly Veratryl Alcohol and unreacted amine."
Diagnosis: Premature Reduction. The reducing agent attacked the aldehyde before the imine could form.[2] This is common when using Sodium Borohydride (NaBH₄) in a "one-pot" procedure without allowing pre-formation time.[1]
-
The Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) .[1]
-
Why? STAB is less basic and sterically bulkier. It reduces imines/iminium ions much faster than it reduces aldehydes. It allows the aldehyde and amine to coexist in equilibrium while selectively scavenging the imine as it forms.
-
Alternative: If you must use NaBH₄, use a Stepwise Protocol : Stir aldehyde + amine in MeOH for 2–4 hours (or reflux 1h) first, confirm imine formation by TLC, then cool to 0°C and add NaBH₄.
Issue 2: "The reaction is stuck at the Imine stage (Schiff Base)."
Diagnosis: Lack of Activation. The imine formed (N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline), but the reducing agent cannot attack it.[1] This often happens with STAB in neutral solvents because the electron-rich imine is not electrophilic enough.
-
The Fix: Add Acetic Acid (1–2 equivalents) .
-
Mechanism: The acid protonates the imine nitrogen, generating an Iminium Ion . The positive charge on the nitrogen strongly pulls electron density, making the adjacent carbon highly susceptible to hydride attack.
-
Caution: Do not lower pH below 4, or you will protonate the aniline starting material, deactivating it.
Issue 3: "My product is an inseparable oil/emulsion."
Diagnosis: Incomplete Workup / Protonation State. Secondary amines often form "gums" with boron salts.
-
The Fix:
-
Quench: Add saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. This breaks down the amine-boron complexes.
-
Extraction: Use DCM (Dichloromethane) rather than Ethyl Acetate; veratryl derivatives are highly soluble in DCM.
-
Salt Formation: If the oil persists, dissolve in diethyl ether and add HCl in ether/dioxane. The hydrochloride salt of the product should precipitate as a clean solid.
-
Part 4: Comparative Data & Reagent Selection
Choose your reducing agent based on your available equipment and tolerance for side products.
| Feature | NaBH(OAc)₃ (Recommended) | NaBH₄ (Legacy) | NaBH₃CN (Avoid) |
| Selectivity | High (Reduces Imine >> Aldehyde) | Low (Reduces Aldehyde ≈ Imine) | High (pH dependent) |
| Protocol Type | One-Pot (Mix & Stir) | Two-Step (Form Imine | One-Pot |
| Acid Required? | Yes (Acetic Acid) | No (Usually Basic/Neutral) | Yes (Strict pH 4-6) |
| Water Tolerance | Low (Hydrolyzes slowly) | High | High |
| Toxicity | Low (Borate salts) | Low | High (Cyanide) |
| Best Solvent | DCE, DCM, THF | MeOH, EtOH | MeOH |
Part 5: Validated Protocols
Method A: The "Gold Standard" (High Yield, High Selectivity)
Recommended for high-value synthesis where purity is paramount.[1]
-
Imine Formation:
-
In a dry flask, dissolve Veratraldehyde (1.0 equiv) and 4-Ethoxyaniline (1.05 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Add Acetic Acid (1.5 equiv).[1]
-
Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/orange indicating imine formation.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.[1]
-
Stir at RT for 4–16 hours under Nitrogen.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃. Stir 15 mins.
-
Extract 3x with DCM. Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Hexane or convert to HCl salt.
-
Method B: The "Classic" Stepwise (NaBH₄)
Use this if STAB is unavailable.
-
Imine Formation (Critical Step):
-
Dissolve Veratraldehyde (1.0 equiv) and 4-Ethoxyaniline (1.0 equiv) in anhydrous Methanol .
-
Crucial: Add 3Å Molecular Sieves or anhydrous MgSO₄ to the flask to absorb water.
-
Reflux for 2 hours or stir at RT for 12 hours.
-
Checkpoint: Perform TLC.[3] Ensure aldehyde spot is gone.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add NaBH₄ (1.0 equiv) portion-wise (gas evolution will occur).[1]
-
Allow to warm to RT and stir for 2 hours.
-
-
Workup:
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.[1] Link
-
Borch, R. F., et al. (1971).[1][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]
Sources
- 1. Veratrosine | C33H49NO7 | CID 23616879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of N-(4-Ethoxyphenyl)veratrylamine
Welcome to the technical support resource for the purification of N-(4-Ethoxyphenyl)veratrylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to remove unreacted p-phenetidine starting material from their reaction mixtures. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most significant physicochemical difference between my product, N-(4-Ethoxyphenyl)veratrylamine, and the contaminant, p-phenetidine, that I can exploit for separation?
The most exploitable difference is their basicity. p-Phenetidine is a primary aromatic amine, while your product is a secondary aromatic amine. The lone pair on the nitrogen of p-phenetidine is more available for protonation, making it a stronger base (pKa of the conjugate acid is ~5.2)[1][2]. The secondary amine product is sterically bulkier and the nitrogen lone pair has greater delocalization, rendering it significantly less basic. This allows for selective protonation and phase separation using a dilute acid wash.
Q2: I performed a simple water wash, but the p-phenetidine remains. Why didn't this work?
p-Phenetidine has low solubility in neutral water (practically insoluble)[1][3][4]. To effectively move it into an aqueous layer, you must convert it into a water-soluble salt by protonating it with an acid. This is the foundation of an acid-base extraction.
Q3: Can I use distillation to separate the two compounds?
While theoretically possible, it is not the recommended first approach. p-Phenetidine has a high boiling point of approximately 250-254°C[3][5][6][7]. Your product, N-(4-Ethoxyphenyl)veratrylamine, being a much larger molecule, will have a significantly higher boiling point. Separating them would require high-vacuum distillation at very high temperatures, which risks thermal degradation of your product. Methods like extraction or chromatography are far milder and more efficient.
Q4: Is column chromatography a good option for this separation?
Yes, column chromatography is an excellent and highly effective method. p-Phenetidine is more polar than the N-substituted product due to its primary amine group (-NH2), which can engage in more hydrogen bonding with the silica gel stationary phase compared to the secondary amine product. This difference in polarity allows for a clean separation.
Physicochemical Property Comparison
A successful purification strategy relies on understanding the differences between the product and the impurity.
| Property | p-Phenetidine (Impurity) | N-(4-Ethoxyphenyl)veratrylamine (Product) | Rationale for Separation |
| Molecular Formula | C₈H₁₁NO[5] | C₁₇H₂₁NO₃[8] | Significant size and polarity difference. |
| Molar Mass | 137.18 g/mol [5] | 287.35 g/mol (Calculated) | Affects diffusion and elution in chromatography. |
| Appearance | Colorless liquid, turns brown on exposure to air/light[3][9]. | Expected to be a solid or high-boiling oil. | Product is likely a solid, enabling crystallization. |
| Boiling Point | ~254 °C[5] | Significantly higher than p-phenetidine. | Separation by distillation is difficult and risky. |
| Melting Point | 2-5 °C[6] | Expected to be well above room temperature. | Enables purification by recrystallization. |
| Basicity (pKa) | pKa of conjugate acid is ~5.2[1][2]. | pKa is lower than p-phenetidine. | Key for Liquid-Liquid Extraction. |
| Solubility | Practically insoluble in water; soluble in organic solvents[1][3]. | Insoluble in water; soluble in organic solvents. | Both are soluble in organic solvents, but the protonated form of p-phenetidine is water-soluble. |
Troubleshooting Guide 1: Purification by Acid-Base Extraction
This is the most direct and scalable method for removing the bulk of p-phenetidine. The principle relies on the differential basicity of the two amines[10].
Core Principle
By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1 M HCl), the more basic p-phenetidine is selectively protonated to form its ammonium salt. This salt is ionic and therefore soluble in the aqueous phase, while the less basic, neutral product remains in the organic phase.
Workflow Diagram: Acid-Base Extraction
Sources
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- 3. p-Phenetidine [drugfuture.com]
- 4. grokipedia.com [grokipedia.com]
- 5. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 6. p-Phenetidine, 98% 156-43-4 India [ottokemi.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
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- 9. P-PHENETIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Minimizing side products during veratrylamine derivative synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of veratrylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amine synthesis. Veratrylamine (3,4-dimethoxybenzylamine) and its N-substituted derivatives are valuable intermediates in medicinal chemistry and materials science. However, their synthesis is often plagued by the formation of side products that complicate purification and reduce yields.
This document provides in-depth, field-proven insights into the most common synthetic challenges. Moving beyond simple step-by-step instructions, we will explore the causal mechanisms behind side-product formation and offer robust, self-validating protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of veratrylamine derivatives, particularly via the reductive amination of veratraldehyde.
Q1: I'm trying to synthesize a secondary amine by reacting veratraldehyde with a primary amine, but I'm getting a significant amount of the tertiary amine (dialkylation product). How can I prevent this?
A1: This is a classic problem in reductive amination. The secondary amine product you form is often more nucleophilic than the primary amine you started with. This allows it to compete with the starting amine in reacting with remaining veratraldehyde, leading to the formation of an undesired tertiary amine.
Core Cause: The rate of reaction of the secondary amine product with the aldehyde is competitive with or faster than the rate of reaction of the primary amine starting material.
Quick Solutions:
-
Use a large excess of the primary amine: This is often the simplest, though not the most atom-economical, solution.
-
Adopt a two-step, one-pot (indirect) procedure: This is the most reliable method. First, allow the imine to form completely by mixing veratraldehyde and the primary amine in a solvent like methanol. Once TLC or LC-MS confirms the aldehyde is consumed, then add the reducing agent (e.g., Sodium Borohydride, NaBH₄). This strategy is detailed in the protocols section below.[1][2][3]
Q2: My reductive amination is producing veratryl alcohol as a major byproduct. What's going wrong?
A2: The formation of veratryl alcohol indicates that your reducing agent is reducing the veratraldehyde starting material directly, before it has a chance to form the imine with the amine. This is common when using a strong, non-selective reducing agent in a one-pot reaction.
Core Cause: The rate of aldehyde reduction is faster than the rate of imine formation.
Quick Solutions:
-
Switch to a more selective reducing agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) are milder than Sodium Borohydride (NaBH₄). They are known to reduce the protonated imine (iminium ion) much faster than they reduce the starting aldehyde, especially under mildly acidic conditions.[1][4][5][6]
-
Pre-form the imine: As with the dialkylation problem, forming the imine first before adding any reducing agent ensures that the aldehyde is consumed, preventing its reduction to the alcohol.[1]
Q3: My reaction is sluggish or stalls completely. What factors should I check?
A3: A stalled reductive amination can be due to several factors, often related to imine formation, which is the rate-limiting step.
Potential Causes & Solutions:
-
Incorrect pH: Imine formation is typically catalyzed by mild acid (optimal pH ~5-7).[7] If the medium is too acidic, the amine starting material will be fully protonated and become non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. Acetic acid is often added as a catalyst.[1][5]
-
Steric Hindrance: If either your aldehyde or amine is particularly bulky, imine formation can be slow. In these cases, adding a dehydrating agent like molecular sieves or Ti(OiPr)₄ can help drive the equilibrium toward the imine.[4]
-
Poorly Reactive Amines: Weakly basic amines (e.g., anilines) are less nucleophilic and react more slowly. Using a specialized reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly effective for these substrates, is recommended.[1][3][5]
Q4: I am reducing a veratramide derivative with Lithium Aluminum Hydride (LiAlH₄) and getting a complex mixture. What are the likely side products?
A4: LiAlH₄ is a very powerful, non-selective reducing agent.[8] While it effectively reduces amides to amines, improper reaction conditions can lead to side products.
Potential Side Products & Causes:
-
Aldehyde Intermediate: If trace amounts of water are present, the reaction can sometimes be partially quenched, leading to the isolation of the corresponding aldehyde.[9]
-
Reaction with Solvent: LiAlH₄ can react with certain solvents like THF, especially upon heating, leading to complex byproducts.[9] Ensure you are using a dry, appropriate solvent (like diethyl ether or THF at controlled temperatures).
-
Incomplete Reduction: Insufficient LiAlH₄ or too short a reaction time can result in a mixture of starting amide and product amine. Ensure at least two equivalents of hydride are used per mole of amide.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Dialkylation in Secondary Amine Synthesis
This guide provides a logical workflow for diagnosing and solving the issue of tertiary amine formation during the synthesis of N-substituted veratrylamine derivatives from a primary amine and veratraldehyde.
Sources
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- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification strategies for oily N-(4-Ethoxyphenyl)veratrylamine crude products
Ticket #: 8492-VRT Subject: Troubleshooting Oily N-(4-Ethoxyphenyl)veratrylamine Crude Products Status: Open Agent: Senior Application Scientist, Purification Division[1][2][3][4][5]
User Issue
"I synthesized N-(4-Ethoxyphenyl)veratrylamine via reductive amination. The reaction seemed to work (TLC shows a major spot), but after workup, the product is a dark, viscous oil that refuses to crystallize.[3][5] I’ve tried rotovapping down for hours. How do I get a solid?"
Technical Diagnosis
The "oiling out" of N-(4-Ethoxyphenyl)veratrylamine is a classic problem with electron-rich secondary amines. This molecule consists of two lipophilic aromatic "wings" (the veratryl and ethoxyphenyl groups) linked by a flexible methylene-amine bridge.[1][2]
Root Causes for the Oil State:
-
Impurity Eutectics: Even 2-5% of unreacted aldehyde (Veratraldehyde) or amine (p-Phenetidine) can depress the melting point significantly, creating a eutectic oil.[1][2][3][4]
-
Solvent Entrapment: The veratryl (dimethoxy) group coordinates strongly with chlorinated solvents (DCM/CHCl3), preventing crystal lattice formation.[1][3][5]
-
Oxidation: The electron-rich nitrogen is prone to air oxidation, forming N-oxide impurities that act as "crystal poisons."[1][2][3][5]
Part 1: The Triage Workflow
Before attempting a specific protocol, determine the purity profile of your crude oil.[5]
Figure 1: Decision tree for selecting the appropriate purification strategy based on crude purity.
Part 2: Purification Protocols
Protocol A: Physical Trituration (For "Clean" Oils)
Use this if TLC shows a clean product but it remains an oil.[1][2][4]
The Logic: You need to break the solvent-solute interaction and provide a nucleation event.[1][3] The veratryl group is highly soluble in DCM but poorly soluble in cold hydrocarbons.[5]
-
Solvent Swap: Dissolve the oil in a minimum amount of Diethyl Ether (or MTBE).[1][4][5]
-
The Anti-Solvent: Slowly add Pentane or Hexane until the solution turns slightly cloudy.[5]
-
The Scratch: Cool to -20°C. If oil separates again, scratch the side of the flask vigorously with a glass rod at the oil/solvent interface.[3]
-
Why? The friction creates microscopic glass shards that act as nucleation sites.[5]
-
-
Evaporation: If this fails, dissolve in pure methanol, rotovap to dryness, and immediately add seed crystals (if available) or scratch under high vacuum.
Protocol B: The "Chemical Reset" (Salt Formation)
Use this if the crude contains unreacted starting materials.[1] This is the gold standard for purifying oily amines.
The Logic: Neutral impurities (Veratraldehyde) will not form salts.[4] By converting your amine to a solid salt, you exclude the oil-causing impurities.[3][5]
Step-by-Step Methodology:
| Step | Action | Technical Note |
| 1. Dissolution | Dissolve crude oil in EtOAc (5 mL per gram). | Avoid alcohols here; they increase the solubility of the salt. |
| 2. Acidification | Add 2M HCl in Diethyl Ether dropwise at 0°C. | Monitor pH. Stop when pH reaches ~2-3.[1][2][3][4][5] |
| 3. Precipitation | A white/off-white solid should crash out instantly.[1][2][3][5] | If it oils out, add more Ether and sonicate. |
| 4.[1][3][5] Filtration | Filter the solid and wash with cold Ether.[4][5] | The filtrate contains the unreacted aldehyde and other non-basic impurities. |
| 5.[5] Liberation | Suspend the salt in water/DCM.[5] Add 1M NaOH until basic. Separate organic layer.[1][3][4][5][6] | This returns the purified free base, which should now crystallize easily.[3][5] |
Alternative: If HCl yields a hygroscopic salt, use Oxalic Acid (1.0 eq) in Ethanol.[1][3][4][5] Oxalate salts of benzylamines are often highly crystalline and non-hygroscopic.[5]
Protocol C: Flash Chromatography (The "Last Resort")
Use this only if salt formation fails or you need to separate the product from other amines.[1]
The Issue: Secondary amines interact with the acidic silanols on silica gel, causing "tailing" (streaking) and poor separation.[3]
The Fix:
-
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.[1][4][5]
-
Mobile Phase: Use Hexane:Ethyl Acetate (start 9:1, gradient to 7:3) + 0.5% TEA .
-
Loading: Load the crude as a liquid (neat) or dissolved in a minimum of Toluene. Avoid DCM for loading if possible to prevent band broadening.[1][3][5]
Part 3: Troubleshooting & FAQs
Q: My product turned dark brown/black overnight. Is it ruined? A: Not necessarily. The p-phenetidine moiety is sensitive to oxidation, forming quinone-imine impurities which are intensely colored even at ppm levels.[1][2][3][5]
-
Fix: Perform a quick filtration through a short pad of silica gel (eluting with ether) or activated charcoal treatment in ethanol.[1][5] Store the purified product under Argon/Nitrogen in the dark.
Q: I tried Protocol B (Salt Formation), but I got a "gummy" solid. A: This indicates trapped solvent or excess acid.[1][3][4][5]
-
Fix: Triturate the gum with anhydrous Acetone . Most amine-HCl salts are insoluble in acetone, while impurities and excess acid often dissolve.[1][2][3][4][5] Sonicate the gum in acetone until it turns into a fine powder.
Q: Can I distill this compound? A: Not recommended. N-(4-Ethoxyphenyl)veratrylamine has a high boiling point (>200°C at high vacuum).[1][2][3][4] The heat required will likely cause decomposition or oxidation of the ether linkages before distillation occurs.[3] Kugelrohr distillation might work for small scales (<500mg) but is risky.[1][2][4][5]
References
-
General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3][4][5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][5] (Chapter 4: Purification of Organic Chemicals). Link
-
Reductive Amination Cleanup: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][2][3][4][5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1][3][4][5] Link[1][2]
-
Salt Selection Strategies: Gould, P. L. (1986).[1][3][4][5] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1][2][3][4][5] Link
-
Chromatography of Amines: Snyder, L. R., & Kirkland, J. J. (1979).[1][3][4][5] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2][3][5] (Techniques for suppressing silanol activity). Link[1][2]
Sources
- 1. N-Methyl-3,4-dimethoxybenzylamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]
- 4. 3,4-Dimethoxybenzylamine(5763-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3,4-Dimethoxybenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pH for N-(4-Ethoxyphenyl)veratrylamine stability
Welcome to the technical support center for N-(4-Ethoxyphenyl)veratrylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound by controlling temperature and pH. Given the absence of specific literature for N-(4-Ethoxyphenyl)veratrylamine[1], this document synthesizes established chemical principles related to its core functional groups—a secondary amine and aromatic ethers—to provide field-proven insights and troubleshooting strategies.
Introduction to N-(4-Ethoxyphenyl)veratrylamine Stability
N-(4-Ethoxyphenyl)veratrylamine is a molecule featuring a secondary amine linking a 4-ethoxyphenyl group and a 3,4-dimethoxyphenyl (veratryl) group. The stability of this compound is paramount for reproducible experimental results, and it is primarily influenced by its susceptibility to oxidation and acid-mediated degradation. The electron-rich aromatic rings, activated by methoxy and ethoxy groups, and the secondary amine are the key sites for potential degradation.
This guide will provide a framework for establishing optimal storage and handling conditions, troubleshooting common stability issues, and designing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: My solution of N-(4-Ethoxyphenyl)veratrylamine has developed a yellow or brown tint. What is the likely cause?
A1: Discoloration is a common indicator of degradation, primarily due to oxidation. The secondary amine and the electron-rich aromatic rings are susceptible to oxidation when exposed to air (oxygen) and/or light, leading to the formation of colored byproducts.[2] This process can be accelerated by elevated temperatures and the presence of trace metal impurities.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its structure, N-(4-Ethoxyphenyl)veratrylamine is susceptible to two main degradation pathways:
-
Oxidation: The secondary amine can be oxidized, and the electron-rich phenyl rings can undergo oxidative coupling or degradation. This is often catalyzed by light (photolysis) or trace metals.
-
Acid-Catalyzed Degradation: In acidic conditions, the secondary amine will be protonated.[3][4] While this can protect the amine from some reactions, highly acidic environments may promote the cleavage of the C-N bond or other unforeseen reactions, similar to the instability of related compounds like aminals in acidic media.[5]
Q3: What is the optimal pH range for storing N-(4-Ethoxyphenyl)veratrylamine in solution?
A3: For maximum stability, a slightly basic to neutral pH range (pH 7 to 9) is recommended. In this range, the secondary amine remains in its neutral, unprotonated form, which minimizes its solubility in aqueous media but can also reduce its susceptibility to certain acid-catalyzed degradation pathways.[3][4] It is crucial to avoid strongly acidic conditions (pH < 5), where the amine is protonated and the molecule may become unstable.[5]
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures accelerate all chemical degradation reactions. While aromatic ethers are generally thermally stable, prolonged exposure to high temperatures can eventually lead to the cleavage of the ether or amine bonds.[6][7] For long-term storage, it is recommended to keep the compound, whether in solid form or in solution, at low temperatures (e.g., 2-8°C or -20°C) and protected from light.
Q5: Which solvents are recommended for dissolving and storing N-(4-Ethoxyphenyl)veratrylamine?
A5: For long-term storage, it is best to store the compound as a solid. If a stock solution is required, use a high-purity, anhydrous aprotic solvent such as acetonitrile, THF, or DMSO. If aqueous buffers are necessary for an experiment, prepare the solutions fresh and use them promptly. Ensure the buffer is degassed to remove dissolved oxygen and has a pH in the recommended range of 7-9.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the expected biological activity of your compound over time or between experimental runs.
-
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the compound.
-
Possible Causes & Solutions:
-
Oxidative Degradation: Exposure of the sample to air can cause oxidation.
-
Solution: Ensure that solvents are degassed. Use an antioxidant if compatible with your downstream application. Prepare samples immediately before analysis and use sealed vials with minimal headspace.
-
-
Acid-Induced Degradation: The mobile phase may be too acidic. While acidic mobile phases are common in reverse-phase chromatography to ensure good peak shape for amines[3], a very low pH could cause on-column degradation.
-
Solution: Try a mobile phase with a higher pH (e.g., pH 6-8) using a pH-stable column. If low pH is necessary, minimize the time the sample spends in the autosampler.
-
-
Thermal Degradation: The analytical column temperature may be too high.
-
Solution: Reduce the column temperature. While higher temperatures can improve peak shape and reduce run times, they can also degrade labile compounds.[8] A good starting point is 25-30°C.
-
-
Experimental Protocols for Stability Assessment
To empirically determine the optimal conditions for your specific application, a forced degradation study is recommended.
Protocol 1: pH Stability Assessment
This protocol evaluates the stability of N-(4-Ethoxyphenyl)veratrylamine across a range of pH values.
Objective: To identify the pH range where the compound is most stable.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like acetonitrile.
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 9, and 10).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~50 µg/mL. Incubate these solutions at a controlled temperature (e.g., 40°C) in sealed, light-protected vials.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately quench any reaction by neutralizing or diluting the aliquot. Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Caption: Workflow for pH stability assessment.
Protocol 2: Thermal Stability Assessment
Objective: To determine the impact of temperature on compound stability.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in a stable solvent (identified from the pH study) at a known concentration (e.g., 50 µg/mL).
-
Incubation: Place the aliquots in controlled temperature environments (e.g., 4°C, 25°C, 40°C, and 60°C), protected from light.
-
Time Points: At specified intervals (e.g., 1, 3, 7, and 14 days), remove one aliquot from each temperature.
-
Analysis: Analyze the samples by HPLC.
-
Data Evaluation: Plot the percentage of compound remaining versus time for each temperature to determine the degradation rate.
Data Presentation: Expected Stability Profile
The following table summarizes the expected qualitative stability of N-(4-Ethoxyphenyl)veratrylamine based on the chemical principles of its functional groups. This should be confirmed by experimental data using the protocols above.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | pH 2-4 | Poor | Acid-catalyzed degradation |
| pH 5-6 | Moderate | Slow acid-catalyzed degradation | |
| pH 7-9 | Good to Excellent | Minimal degradation | |
| pH > 9 | Good | Potential for base-catalyzed oxidation | |
| Temperature | -20°C | Excellent | None expected (long-term) |
| 4°C | Good | Very slow oxidation | |
| 25°C (RT) | Moderate to Poor | Oxidation | |
| 40°C | Poor | Accelerated Oxidation | |
| Environment | Exposed to Air/Light | Poor | Photo-oxidation |
| Inert Atmosphere (N₂/Ar) | Good | Mitigates oxidation | |
| Protected from Light | Good | Mitigates photo-degradation |
References
-
PubChemLite. N-(4-ethoxyphenyl)veratrylamine (C17H21NO3). Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical investigations into the stability of cyclic aminals. Available from: [Link]
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available from: [Link]
-
ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available from: [Link]
-
PMC. Chemical composition, antioxidant capacity, and thermal behavior of Saturejahortensis essential oil. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
Sources
- 1. PubChemLite - N-(4-ethoxyphenyl)veratrylamine (C17H21NO3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition, antioxidant capacity, and thermal behavior of Saturejahortensis essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Aqueous Solubility Challenges of N-(4-Ethoxyphenyl)veratrylamine
Welcome to the technical support center for N-(4-Ethoxyphenyl)veratrylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Given its chemical structure—a secondary amine with significant aromatic character and a predicted XlogP of 3.3—poor aqueous solubility is an expected challenge.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and overcome these solubility limitations in your experiments.
Understanding the Challenge: Physicochemical Properties
Troubleshooting Guide & Methodologies
This section provides a structured approach to improving the aqueous solubility of N-(4-Ethoxyphenyl)veratrylamine, starting with the simplest methods and progressing to more advanced formulation techniques.
Issue 1: Low Intrinsic Solubility in Neutral Aqueous Buffers
If you are observing precipitation or low concentration of N-(4-Ethoxyphenyl)veratrylamine in standard neutral buffers (e.g., PBS pH 7.4), the following strategies can be employed.
Causality: As a weak base, N-(4-Ethoxyphenyl)veratrylamine can be protonated at acidic pH to form a more soluble salt.[2][3] By lowering the pH of the aqueous medium, you increase the concentration of the protonated, and thus more water-soluble, form of the molecule.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-(4-Ethoxyphenyl)veratrylamine in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate, or acetate buffers).
-
Equilibration: Add a small aliquot of the stock solution to each buffer to create a supersaturated solution. Ensure the final organic solvent concentration is low (typically <1%) to minimize its effect on solubility.
-
Shake-Flask Method: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[4][5]
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved compound.
-
Quantification: Carefully remove the supernatant and quantify the concentration of dissolved N-(4-Ethoxyphenyl)veratrylamine using a validated analytical method such as HPLC-UV or LC-MS.[6][7]
-
Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH to determine the optimal pH range for your experiments.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
Issue 2: Insufficient Solubility Even with pH Adjustment
In some cases, pH adjustment alone may not achieve the desired concentration, or the required low pH may not be compatible with your experimental system.
Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9][] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of N-(4-Ethoxyphenyl)veratrylamine.
Common Co-solvents for Preclinical Formulations:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol (PG) | 10-40% (v/v) | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Higher solubilizing capacity for many lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | <1% for biological assays, up to 10% in some formulations | Use with caution in cellular assays due to potential toxicity. |
Experimental Protocol: Co-solvent Screening
-
Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 30% v/v in your chosen buffer).
-
Using the shake-flask method described above, determine the solubility of N-(4-Ethoxyphenyl)veratrylamine in each co-solvent mixture.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential biological or chemical interference.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like N-(4-Ethoxyphenyl)veratrylamine, forming inclusion complexes that have significantly improved aqueous solubility.[11][12][13]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity; widely used in pharmaceutical formulations.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can enhance interaction with basic compounds. |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess of N-(4-Ethoxyphenyl)veratrylamine to each solution.
-
Equilibrate the samples using the shake-flask method for 24-48 hours.
-
After equilibration, filter the samples to remove undissolved compound.
-
Quantify the concentration of dissolved N-(4-Ethoxyphenyl)veratrylamine in the filtrate.
-
Plot the concentration of the compound against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of a soluble inclusion complex.
Diagram: Solubilization Workflow
Caption: A step-by-step workflow for addressing solubility issues.
Issue 3: High Dose Requirements or Need for a Solid Dosage Form
For applications requiring high concentrations or the development of a solid oral dosage form, more advanced formulation strategies are necessary.
Causality: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[14][15] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[16][17] The drug exists in an amorphous, high-energy state, which leads to improved wettability and faster dissolution upon contact with aqueous media.[18]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Copovidone (Kollidon VA64)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Co-dissolution: Dissolve both N-(4-Ethoxyphenyl)veratrylamine and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.
-
Drying and Milling: Further dry the solid mass under vacuum to remove residual solvent. Then, mill and sieve the resulting powder to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant aqueous buffer.
Causality: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[19] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[19]
Common Nanoparticle Formulation Techniques:
-
High-Pressure Homogenization: A high-pressure process that breaks down drug crystals into nanoparticles.
-
Nanoprecipitation (Solvent Anti-solvent Method): The drug is dissolved in a solvent and then rapidly precipitated by mixing with an anti-solvent, often in the presence of stabilizers.
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form nanoemulsions upon gentle agitation in aqueous media, and solid lipid nanoparticles (SLNs).[20][21]
Diagram: Mechanism of Solubility Enhancement
Caption: Mechanisms of pH adjustment and cyclodextrin complexation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point if my compound is "crashing out" in PBS?
A1: The most straightforward first step is pH adjustment. Prepare a buffer with a lower pH (e.g., pH 4-5) and test the solubility. Since N-(4-Ethoxyphenyl)veratrylamine has a basic amine group, it will likely form a more soluble salt in acidic conditions.[2]
Q2: I need to perform a cell-based assay. Which solubilization method is least likely to cause toxicity?
A2: For cell-based assays, it is crucial to minimize the concentration of organic solvents. Cyclodextrin complexation, particularly with HP-β-CD, is often a preferred method as HP-β-CD is generally well-tolerated by many cell lines.[11] If using a co-solvent is unavoidable, keep the final concentration, especially of DMSO, as low as possible (ideally below 0.5%).
Q3: Can I combine different solubilization techniques?
A3: Yes, and this is often a very effective strategy. For example, you can dissolve N-(4-Ethoxyphenyl)veratrylamine in a solution containing both a cyclodextrin and a co-solvent, or use a pH-adjusted buffer as the aqueous phase for a co-solvent mixture. This can lead to synergistic effects on solubility.[22]
Q4: My application requires a sterile-filtered solution. Will these methods work?
A4: Solutions prepared by pH adjustment, co-solvents, and cyclodextrins can typically be sterile-filtered through a 0.22 µm filter, provided the compound is fully dissolved and no precipitation occurs. For nanoparticle and some solid dispersion formulations, sterile filtration may not be feasible due to the particle size, and alternative sterilization methods may be required.
Q5: How do I choose between forming a solid dispersion and creating nanoparticles?
A5: The choice depends on your desired final dosage form and the properties of the compound. Solid dispersions are often used to enhance the dissolution of oral solid dosage forms like tablets and capsules.[14][15] Nanoparticle formulations can be suitable for both oral and parenteral (injectable) delivery and can sometimes achieve higher bioavailability.[23][24] The complexity and cost of manufacturing are also key considerations, with nanoparticle production often being more complex.
References
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available at: [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]
-
An Approach to Enhance Drug Solubility: Design, Characterization and E | NSA. Available at: [Link]
-
Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. Available at: [Link]
-
Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. IJIRT. Available at: [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
solubility experimental methods.pptx. Available at: [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
-
N-(4-ethoxyphenyl)veratrylamine (C17H21NO3). PubChemLite. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Solubility and pH of amines. Available at: [Link]
-
Solubilizer Excipients. American Pharmaceutical Review. Available at: [Link]
Sources
- 1. PubChemLite - N-(4-ethoxyphenyl)veratrylamine (C17H21NO3) [pubchemlite.lcsb.uni.lu]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. issr.edu.kh [issr.edu.kh]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
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- 14. mdpi.com [mdpi.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. scispace.com [scispace.com]
- 18. japer.in [japer.in]
- 19. scifiniti.com [scifiniti.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. dovepress.com [dovepress.com]
- 24. mdpi.com [mdpi.com]
Preventing oxidation of N-(4-Ethoxyphenyl)veratrylamine during storage
Subject: Prevention of Oxidative Degradation & Storage Protocols Document ID: TSC-NEPV-001 Status: Active Target Audience: Synthetic Chemists, QC Analysts, Formulation Scientists
Executive Summary
N-(4-Ethoxyphenyl)veratrylamine is an electron-rich secondary amine. Its structural features—specifically the veratryl (3,4-dimethoxybenzyl) and 4-ethoxyphenyl moieties—create a compound with high electron density. While this makes it a potent nucleophile for downstream synthesis, it simultaneously renders the molecule highly susceptible to oxidative decomposition via radical pathways.
The Symptom: Users most frequently report a transition from a white/off-white crystalline solid to a pink, reddish-brown, or dark crust upon storage. This is not simple "aging"; it is the formation of quinoid imines and azo-coupling impurities catalyzed by light and atmospheric oxygen.
Part 1: The Mechanism of Failure (Why it turns Pink)
To prevent degradation, one must understand the enemy. The oxidation of N-(4-Ethoxyphenyl)veratrylamine is rarely a direct reaction with oxygen but rather a radical chain reaction .
The Oxidation Pathway
The electron-donating alkoxy groups (Ethoxy, Methoxy) stabilize the formation of radical cations on the nitrogen and aromatic rings.
-
Initiation: Exposure to UV light (hν) or trace metal ions generates a radical cation on the nitrogen atom.
-
Propagation: This radical abstracts a hydrogen atom or reacts with triplet oxygen (
) to form peroxy radicals. -
Termination/Coloration: These intermediates collapse into N-oxides or couple to form highly conjugated quinone imines or azo dimers . These conjugated systems absorb visible light strongly, causing the characteristic pink/brown discoloration even at trace (<0.5%) levels.
Visualizing the Degradation Logic
Figure 1: The cascade from pure amine to colored impurity. Note that the reaction is autocatalytic; the impurities can sensitize further oxidation.
Part 2: The "Gold Standard" Storage Protocol
Do not rely on standard "cool, dry place" instructions. This compound requires active defense against entropy.
The Argon Blanket Technique
We recommend Argon (Ar) over Nitrogen (
-
Why? Argon is denser than air (
g/L vs. g/L). When purging a storage vial, Argon "sinks" and creates a stable physical blanket over the crystals, whereas Nitrogen mixes more readily with atmospheric oxygen if the seal is imperfect [1].
Step-by-Step Storage Workflow
| Step | Action | Technical Rationale |
| 1. Isolation | Filter and wash crystals with cold ethanol/hexanes. | Removes surface mother liquor which often contains pro-oxidant metal traces. |
| 2. Desiccation | Dry under high vacuum (< 1 mbar) for 4–6 hours. | Moisture acts as a medium for proton transfer, accelerating oxidation rates. |
| 3. Container | Transfer to an Amber Glass vial. | Blocks UV radiation (200–400 nm) which initiates the radical cleavage. |
| 4. Inerting | Argon Purge: Insert a needle and flow Ar gently for 30s. | Displaces headspace oxygen.[4] |
| 5. Sealing | Cap tightly. Wrap cap-joint with Parafilm or Teflon tape. | Prevents gas exchange during freezer thermal cycles. |
| 6. Environment | Store at -20°C . | Reduces the kinetic rate constant ( |
Part 3: Troubleshooting & FAQs
Scenario A: "I found the bottle on the bench. It's pink."
Q: Is the entire batch ruined? A: Likely not. Oxidation usually starts at the gas-solid interface (the "crust").
-
Diagnosis: Take a small spatula tip. If the crystals underneath the top layer are still white/off-white, the bulk is intact.
-
Remediation (Recrystallization):
-
Dissolve the solid in a minimum amount of warm Ethanol or Methanol .
-
(Optional) Add a small amount of activated charcoal to absorb colored impurities. Filter while warm.
-
Cool slowly to 4°C.
-
The oxidized impurities (quinones) are more polar and usually stay in the mother liquor, while the pure amine crystallizes out [2].
-
Scenario B: "I don't have Argon. Can I use Nitrogen?"
Q: Is Nitrogen acceptable? A: Yes, but with caveats.
-
Risk: Nitrogen is lighter than Argon. If you open the vial frequently,
escapes rapidly. -
Modification: If using
, you must vacuum-purge the vial (evacuate air, refill with ) rather than just "blowing" gas into the headspace.
Scenario C: "How do I ship this compound?"
Q: It needs to go to a collaborator overseas. A: Do not ship at ambient temperature if the transit > 48 hours.
-
Protocol: Vacuum seal the vial in a secondary bag with a sachet of oxygen scavenger (e.g., iron-based absorber) and ship on dry ice or blue ice packs.
Part 4: Quality Control & Validation
How do you prove the compound is still good?
Visual Inspection (The First Line of Defense)
-
Pass: White to off-white crystalline powder.
-
Fail: Pink, Salmon, or Brown hue. Note: Even faint pink indicates ~0.1–0.5% oxidation.
TLC Visualization
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1) + 1% Triethylamine (TEA).
-
Why TEA? Secondary amines can streak on silica due to interaction with acidic silanols. TEA basifies the silica, sharpening the spot.
-
-
Detection: UV (254 nm).
-
Oxidized Impurities: Usually appear as lower Rf spots (more polar) or distinct colored spots under visible light.
-
Quantitative Check (HPLC)
If rigorous purity is required (e.g., >98%), use the following parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Detection | 254 nm (Aromatic ring) & 280 nm (Phenol/Amine) |
References
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Detailed comparison of inert gas densities and glovebox techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sella, A. (2010). Classic Kit: Schlenk Apparatus. Chemistry World.
- Chowdhury, S., et al. (2012). Oxidative stability of amine-based solvents. Industrial & Engineering Chemistry Research.
Sources
Validation & Comparative
1H NMR chemical shift assignments for N-(4-Ethoxyphenyl)veratrylamine
This guide provides a technical analysis of the 1H NMR chemical shift assignments for N-(4-Ethoxyphenyl)veratrylamine (also known as N-(3,4-dimethoxybenzyl)-4-ethoxyaniline).[1]
This document is structured for analytical chemists and medicinal chemistry researchers requiring precise structural validation. It compares the spectral performance in standard deuterated chloroform (
Executive Summary: The Structural Challenge
N-(4-Ethoxyphenyl)veratrylamine represents a classic secondary amine pharmacophore found in isoquinoline alkaloid synthesis.[1] The primary analytical challenge in 1H NMR is the "Oxygen-Rich Region" (3.7 – 4.3 ppm) , where the signals from the benzylic methylene, two methoxy groups, and the ethoxy methylene often overlap, creating integration difficulties.[2]
-
Chemical Formula:
[1] -
Key Functional Groups: Secondary Amine (-NH-), Veratryl (3,4-dimethoxy), Phenetidine (4-ethoxy).[1][2]
Experimental Protocol: Synthesis & Sample Preparation
To ensure the validity of the assignments below, the compound is assumed to be synthesized via reductive amination of veratraldehyde and p-phenetidine using sodium borohydride (
Step-by-Step Sample Preparation
-
Isolation: Ensure the amine is free of residual borate salts (which broaden signals).[1] Perform a final wash with
and dry over .[1] -
Solvent Selection:
-
Concentration: Dissolve 10–15 mg of product in 0.6 mL of solvent.
-
Acquisition:
Chemical Shift Assignments (CDCl3)
The following data represents the standard assignment in Chloroform-d at 298 K.
Table 1: 1H NMR Assignment Data (400 MHz, CDCl3)
| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ethoxy | 1.39 | Triplet (t) | 3H | 7.0 | Typical terminal methyl.[1] |
| Veratryl | 3.86 | Singlet (s) | 3H | - | Deshielded by aromatic ring.[1] |
| Veratryl | 3.88 | Singlet (s) | 3H | - | Distinct from pos. 3 due to asymmetry.[1] |
| Ethoxy | 3.98 | Quartet (q) | 2H | 7.0 | Coupled to methyl (1.39).[1] |
| Benzylic | 4.22 | Singlet (s) | 2H | - | Critical Peak.[1] Sharp singlet confirms amine formation.[1] |
| Amine | 3.5 - 4.0 | Broad (br s) | 1H | - | Highly variable; often overlaps with O-Me.[1] |
| Ar-H (Phenetidine) | 6.58 | Doublet (d) | 2H | 8.8 | Ortho to Nitrogen (Shielded).[1] |
| Ar-H (Phenetidine) | 6.78 | Doublet (d) | 2H | 8.8 | Ortho to Oxygen (Deshielded).[1] |
| Ar-H (Veratryl) | 6.80 - 6.92 | Multiplet (m) | 3H | - | Complex overlap of H2, H5, H6.[1] |
Note on Causality: The protons ortho to the nitrogen (6.58 ppm) appear upfield relative to the protons ortho to the ethoxy group (6.78 ppm) due to the electron-donating resonance effect of the nitrogen lone pair, which shields the adjacent protons.[1]
Comparative Analysis: Performance vs. Alternatives
This section compares the "performance" of different NMR environments for resolving the specific structural features of this molecule.
Comparison A: Solvent Resolution (CDCl3 vs. DMSO-d6)
| Feature | CDCl3 (Standard) | DMSO-d6 (Alternative) | Recommendation |
| NH Signal | Often invisible or extremely broad due to exchange.[1] | Sharp triplet or doublet (if coupled to CH2).[1] | Use DMSO-d6 if proving the secondary amine structure is critical.[1] |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can obscure methoxy signals if wet).[1] | Use CDCl3 for clean integration of the methoxy region.[1] |
| Aromatic Resolution | Good separation of AA'BB' system. | Slight compression of peaks; higher viscosity broadens lines.[1] | CDCl3 is superior for aromatic coupling analysis.[1] |
Comparison B: Precursor Differentiation
To validate the product, one must compare it against the starting materials (Alternatives).[1]
-
Vs. Veratraldehyde: The product lacks the distinct aldehyde proton at 9.8 ppm and the carbonyl carbon at 190 ppm .[1] The benzylic position shifts from carbonyl (deshielded) to methylene (4.22 ppm).[1]
-
Vs. p-Phenetidine: The starting aniline has a broad
signal often around 3.3 ppm .[1] The product has a single NH and a new benzylic peak.[1]
Visualization of Assignments
Diagram 1: Structural Assignment Logic
This diagram illustrates the logical flow for assigning the overlapping "Oxygen-Rich" region using 2D NMR techniques.
Caption: Logical workflow for deconvoluting the overlapping aliphatic signals in the 3.8–4.2 ppm region.
Diagram 2: Molecular Connectivity & Correlations
Visualizing the key NOESY (Through-space) and COSY (Through-bond) interactions.[1]
Caption: Key COSY (Solid Yellow) and NOESY (Dashed Grey) correlations required to confirm regiochemistry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for additivity rules in substituted benzenes).
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 2-benzyl N-substituted anilines via imine condensation.[1] (Provides analogue data for N-benzyl-4-methoxybenzylamine derivatives). Link
-
Royal Society of Chemistry. (2025).[1] One-pot Solvent-Free Reductive Amination of Aldehydes. (Methodology and spectral data for N-benzyl aniline derivatives). Link[1]
Sources
A Comparative FTIR Spectroscopic Guide to N-(4-Ethoxyphenyl)veratrylamine: From Precursors to Product
Abstract
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(4-Ethoxyphenyl)veratrylamine, a secondary amine with potential applications in medicinal chemistry. By employing a comparative approach, we will dissect the spectral features of the final product and contrast them with its primary amine precursors, 4-ethoxyaniline and veratrylamine. This methodology not only facilitates the unambiguous identification of the target molecule but also serves as a robust framework for reaction monitoring and confirmation of synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for routine structural elucidation and quality control.
Introduction: The Role of FTIR in Synthetic Chemistry
In the realm of synthetic chemistry, the journey from reactants to a final product requires rigorous analytical confirmation at every stage. Among the arsenal of spectroscopic techniques, FTIR stands out as a rapid, sensitive, and often non-destructive first-pass method to verify molecular structures.[1] The principle of FTIR spectroscopy lies in the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies.[2] These vibrations are recorded as a unique spectral "fingerprint," providing invaluable information about the functional groups present in a molecule.[2]
This guide focuses on N-(4-Ethoxyphenyl)veratrylamine and demonstrates how a meticulous comparison of its FTIR spectrum with those of its starting materials can provide conclusive evidence of a successful chemical transformation.
Molecular Structures and Predicted Spectral Features
To interpret the FTIR spectra effectively, we must first understand the key functional groups present in our target molecule and its precursors.
Target Molecule: N-(4-Ethoxyphenyl)veratrylamine
-
Structure: A secondary amine with the nitrogen atom connected to a 4-ethoxyphenyl group and a veratryl (3,4-dimethoxybenzyl) group.
-
Key Functional Groups: Secondary Amine (N-H), Aromatic Rings (C=C-H), Aryl-Alkyl Ethers (C-O-C), and Aliphatic Chains (C-H).
Precursors:
-
4-Ethoxyaniline: A primary aromatic amine with an ethoxy group.
-
Veratrylamine (3,4-dimethoxybenzylamine): A primary amine with a dimethoxy-substituted benzyl group.
The following table summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) | Asymmetric and symmetric stretching. Expected in precursors.[3] |
| N-H Bend (Scissoring) | 1650-1580 | Characteristic of primary amines.[3] | |
| Secondary Amine (-NH-) | N-H Stretch | 3350-3310 (one band) | Weaker and sharper than O-H stretch. Expected in product.[1][3] |
| N-H Bend (Wag) | 910-665 | Broad and strong absorption.[3] | |
| Aromatic Ring | =C-H Stretch | 3100-3000 | Appears at a higher frequency than aliphatic C-H stretch.[4][5] |
| C=C Stretch (in-ring) | 1600-1450 (multiple bands) | Characteristic sharp peaks for aromatic systems.[4][5] | |
| C-H Out-of-Plane Bend | 900-675 | Strong absorptions, pattern can indicate ring substitution.[4][5] | |
| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | 1275-1200 | Strong intensity band.[6] |
| C-O-C Symmetric Stretch | 1075-1020 | Strong intensity band.[6] | |
| Aliphatic Groups (-CH₃, -CH₂-) | C-H Stretch | 2960-2850 | Strong, sharp peaks just below 3000 cm⁻¹.[7] |
| C-H Bend | 1470-1350 | Scissoring and rocking vibrations.[7] | |
| Aromatic C-N | C-N Stretch | 1335-1250 | Strong band in aromatic amines.[3] |
Experimental Protocol: Acquiring High-Fidelity Spectra
To ensure the collection of accurate and reproducible data, the following protocol utilizing Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a preferred method for solid and liquid samples as it requires minimal to no sample preparation and provides excellent sample-to-crystal contact.[8][9][10]
Materials and Instrumentation
-
Samples: N-(4-Ethoxyphenyl)veratrylamine, 4-Ethoxyaniline, Veratrylamine.
-
Instrument: A standard FTIR spectrometer equipped with a diamond ATR accessory.
-
Cleaning Supplies: Isopropanol and lint-free wipes.
Experimental Workflow
The process for acquiring the FTIR spectrum for each sample is straightforward and systematic.
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a lint-free wipe soaked in isopropanol and allow it to fully evaporate. This step is critical to remove any residues from previous measurements.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be computationally subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal. Ensure complete coverage of the crystal surface.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam.
Spectral Analysis and Interpretation
A detailed examination of the FTIR spectrum of N-(4-Ethoxyphenyl)veratrylamine reveals the successful incorporation of all expected functional groups.
Key Spectral Regions for N-(4-Ethoxyphenyl)veratrylamine
Caption: Correlation of molecular structure to key FTIR peaks.
-
3500-3000 cm⁻¹ Region: The most diagnostic peak in this region is the single, sharp absorption around 3320 cm⁻¹ , which is characteristic of a secondary amine N-H stretch .[1][3] Its presence, and the absence of the typical two-band signal for a primary amine, is the first strong piece of evidence for the formation of the desired product. Also present are weaker, sharp peaks above 3000 cm⁻¹, indicative of aromatic C-H stretching .[4][5]
-
3000-2800 cm⁻¹ Region: Multiple strong, sharp peaks are observed, corresponding to the symmetric and asymmetric stretching of aliphatic C-H bonds from the ethoxy, methoxy, and methylene bridge groups.[7]
-
1700-1400 cm⁻¹ Region: This region is dominated by several sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ , which are due to C=C in-ring stretching vibrations of the two aromatic rings.[4][5] The complexity of these peaks is expected due to the presence of two distinct, substituted aromatic systems.
-
1300-1000 cm⁻¹ Region (The "Ether Zone"): Strong, prominent bands are visible here. A very strong absorption around 1240 cm⁻¹ can be assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether groups.[6] Another strong band around 1030 cm⁻¹ corresponds to the symmetric C-O-C stretch .[6] The strong absorption around 1280 cm⁻¹ is characteristic of the aromatic C-N stretch .[3]
Comparative Analysis: A Tale of Two Precursors
The power of FTIR in confirming synthesis is most evident when comparing the product's spectrum to its starting materials.
| Vibrational Mode | Veratrylamine (Precursor 1) | 4-Ethoxyaniline (Precursor 2) | N-(4-Ethoxyphenyl)veratrylamine (Product) | Conclusion |
| N-H Stretch | ~3380 & ~3300 cm⁻¹ (Two bands, Primary Amine) | ~3420 & ~3350 cm⁻¹ (Two bands, Primary Amine) | ~3320 cm⁻¹ (Single band, Secondary Amine) | Disappearance of primary amine signals and appearance of secondary amine signal confirms N-H bond formation. |
| N-H Bend | ~1620 cm⁻¹ | ~1610 cm⁻¹ | Absent | Disappearance of the primary amine scissoring vibration supports product formation. |
| Aromatic C-O Stretch | ~1260 & ~1025 cm⁻¹ (Methoxy) | ~1240 & ~1040 cm⁻¹ (Ethoxy) | ~1240 & ~1030 cm⁻¹ (Combined) | Presence of strong ether bands confirms retention of these functional groups. |
| Aromatic C=C Stretch | Multiple peaks (1600-1450 cm⁻¹) | Multiple peaks (1600-1500 cm⁻¹) | Complex, overlapping peaks (1600-1450 cm⁻¹) | The product spectrum is a composite, showing features from both aromatic precursors. |
| Fingerprint Region (<1000 cm⁻¹) | Unique pattern | Unique pattern | A new, distinct, and more complex pattern | The unique fingerprint of the product is different from a simple overlay of the precursors, indicating a new molecular entity. |
The key takeaway from this comparative analysis is the clear transformation observed in the N-H stretching region. The two distinct bands characteristic of the -NH₂ group in both veratrylamine and 4-ethoxyaniline are absent in the product spectrum. They are replaced by a single, weaker N-H stretching band, which is the hallmark of a secondary amine (-NH-).[11] This observation alone provides compelling evidence that the condensation reaction has occurred.
Conclusion
FTIR spectroscopy, when applied with a logical, comparative methodology, serves as an exceptionally powerful and efficient tool for the structural verification of synthetic products like N-(4-Ethoxyphenyl)veratrylamine. By systematically analyzing the key vibrational regions and contrasting the product spectrum with those of its precursors, we can confidently confirm the disappearance of reactant functional groups (primary amines) and the appearance of the desired product functionality (secondary amine). The detailed analysis of aromatic, ether, and aliphatic regions further corroborates the identity of the target molecule. This guide underscores the importance of not just identifying peaks, but understanding the spectral narrative of a chemical reaction to ensure scientific integrity and accelerate research and development.
References
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Gunawan, G., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed.
- Aranda, J.M.E., & Lazana, C.S. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Applications. Journal of Electrical and Electronics Research (JEER).
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 4-ethoxy-. NIST WebBook. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
- Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines.
-
Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
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Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Ethoxyphenyl)veratrylamine
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical entities is a cornerstone of scientific rigor. In the realm of complex organic molecules, mass spectrometry stands as a powerful tool for structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-(4-Ethoxyphenyl)veratrylamine, a compound of interest in medicinal chemistry and materials science. By understanding its characteristic fragmentation pathways, we can differentiate it from its structural isomers and other related compounds, ensuring analytical certainty.
The Analytical Challenge: Differentiating Structural Nuances
N-(4-Ethoxyphenyl)veratrylamine, with a molecular formula of C17H21NO3 and a monoisotopic mass of 287.1521 Da, presents a unique fragmentation puzzle.[1] Its structure, featuring a central secondary amine linking a 4-ethoxyphenyl group and a 3,4-dimethoxybenzyl (veratryl) group, offers several potential cleavage sites. The stability of the resulting fragments will dictate the observed mass spectrum, creating a unique fingerprint for this molecule.
This guide will compare the expected fragmentation pattern of N-(4-Ethoxyphenyl)veratrylamine with a hypothetical structural isomer, N-(3-Ethoxyphenyl)veratrylamine, to highlight the diagnostic power of mass spectrometry.
Decoding the Fragmentation Cascade: A Mechanistic Approach
Upon electron ionization, a high-energy electron collides with the molecule, ejecting an electron and forming a molecular ion (M•+).[2][3] This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable charged fragments.[3][4] The relative abundance of these fragments is what constitutes the mass spectrum.
The most probable sites for initial ionization in N-(4-Ethoxyphenyl)veratrylamine are the lone pair electrons on the nitrogen and oxygen atoms. The subsequent fragmentation is driven by the formation of stable carbocations and neutral radicals.
Key Fragmentation Pathways of N-(4-Ethoxyphenyl)veratrylamine
The fragmentation of N-(4-Ethoxyphenyl)veratrylamine is primarily governed by two major pathways originating from the cleavage of the benzylic C-N bond, a process known as α-cleavage, which is characteristic of amines.[4][5]
-
Formation of the Veratryl Cation (m/z 151): Cleavage of the C-N bond with charge retention on the veratryl fragment is a highly favored pathway. This results in the formation of the stable 3,4-dimethoxybenzyl cation. This ion is resonance-stabilized by the two methoxy groups on the aromatic ring. The corresponding neutral radical is the 4-ethoxyaniline radical.
-
Formation of the 4-Ethoxyphenyliminium Cation (m/z 136): Alternatively, α-cleavage can occur where the charge is retained by the nitrogen-containing fragment. This leads to the formation of the N-(4-ethoxyphenyl)methaniminium cation.
-
Tropylium Ion Formation (m/z 91): The veratryl cation (m/z 151) can undergo further fragmentation, including the loss of formaldehyde (CH₂O, 30 Da) and carbon monoxide (CO, 28 Da), which can ultimately lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.
-
Fragments from the Ethoxyphenyl Moiety: The 4-ethoxyphenyl portion of the molecule can also undergo characteristic fragmentations. A notable fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion, followed by or concerted with other cleavages. The loss of ethene (C₂H₄, 28 Da) from the ethoxy group is also a common fragmentation pathway for ethoxy-substituted aromatic compounds.[6]
The following diagram illustrates the primary fragmentation pathways:
Figure 1. Proposed major fragmentation pathways of N-(4-Ethoxyphenyl)veratrylamine under electron ionization.
Comparative Fragmentation Analysis: N-(4-Ethoxyphenyl)veratrylamine vs. N-(3-Ethoxyphenyl)veratrylamine
To illustrate the diagnostic utility of these fragmentation patterns, let's consider a structural isomer, N-(3-Ethoxyphenyl)veratrylamine. While both compounds have the same molecular weight, their fragmentation patterns would exhibit subtle but significant differences, primarily related to the stability of fragments derived from the ethoxyphenyl moiety.
| m/z | Proposed Fragment Ion | N-(4-Ethoxyphenyl)veratrylamine | N-(3-Ethoxyphenyl)veratrylamine (Predicted) | Rationale for Difference |
| 287 | [M]•+ | Present, likely moderate intensity | Present, likely moderate intensity | Molecular ion peak. |
| 151 | [C₉H₁₁O₂]⁺ (Veratryl cation) | High Abundance (Base Peak) | High Abundance (Base Peak) | This highly stable fragment is common to both isomers. |
| 136 | [C₉H₁₂NO]⁺ | Moderate Abundance | Moderate Abundance | α-cleavage product, expected to be similar for both isomers. |
| 121 | [C₇H₅O₂]⁺ | Low Abundance | Low Abundance | Fragment from the veratryl moiety. |
| 108 | [C₇H₈O]•+ | Diagnostic Peak | Lower Abundance | Formation of this ion via rearrangement is more favorable from the para-substituted isomer due to resonance stabilization. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate Abundance | Moderate Abundance | A common, stable fragment from benzyl-containing compounds. |
Table 1. Comparison of expected key fragment ions for N-(4-Ethoxyphenyl)veratrylamine and its meta-isomer.
The key differentiating fragment would likely be at m/z 108. For the 4-ethoxy isomer, a rearrangement followed by cleavage can lead to a more stable quinone-like structure, resulting in a more abundant peak at m/z 108 compared to the 3-ethoxy isomer where such stabilization is less effective.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain a reproducible and high-quality mass spectrum of N-(4-Ethoxyphenyl)veratrylamine, the following gas chromatography-mass spectrometry (GC-MS) method is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
This protocol ensures good chromatographic separation and provides sufficient energy for characteristic fragmentation while minimizing thermal degradation of the analyte.
The following diagram outlines the experimental workflow:
Figure 2. Experimental workflow for the GC-MS analysis of N-(4-Ethoxyphenyl)veratrylamine.
Conclusion
The mass spectrometry fragmentation pattern of N-(4-Ethoxyphenyl)veratrylamine is characterized by dominant fragments at m/z 151 (veratryl cation) and m/z 136 (4-ethoxyphenyliminium cation), arising from α-cleavage. Further diagnostic fragments related to the ethoxyphenyl moiety can be used to differentiate it from structural isomers. By employing a systematic approach to data acquisition and interpretation, researchers can confidently identify this compound and distinguish it from closely related structures, ensuring the integrity of their scientific findings.
References
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]]
-
University of Arizona. Interpretation of mass spectra. Retrieved from [Link]2]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]5]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]3]
-
PMC. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]]
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]4]
-
PubChemLite. N-(4-ethoxyphenyl)veratrylamine (C17H21NO3). Retrieved from [Link]1]
-
ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]6]
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A Comparative HPLC Analysis of N-(4-Ethoxyphenyl)veratrylamine and Its Process-Related Impurities: A Guide for Researchers
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-(4-Ethoxyphenyl)veratrylamine, a promising research compound, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of N-(4-Ethoxyphenyl)veratrylamine against its potential process-related impurities. We will delve into the rationale behind the chromatographic separation, offering a predictive model based on the physicochemical properties of these molecules. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to develop and interpret analytical methods for this compound and its analogs.
The Critical Role of Impurity Profiling
Regulatory bodies worldwide mandate stringent control over impurities in drug substances. An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance.[1] These can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and reagents.[1][2] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for their detection, quantification, and control.[3][4] Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility.[3][5]
Understanding N-(4-Ethoxyphenyl)veratrylamine and Its Potential Impurities
N-(4-Ethoxyphenyl)veratrylamine is synthesized through the reductive amination of veratraldehyde with 4-ethoxyaniline. This synthetic route, while efficient, can lead to the formation of several impurities. A comprehensive understanding of these potential impurities is the first step in developing a selective HPLC method.
The Target Molecule:
-
N-(4-Ethoxyphenyl)veratrylamine (API): The desired product of the synthesis. Its structure consists of a veratryl group and a 4-ethoxyphenyl group linked by a secondary amine.[6]
Potential Process-Related Impurities:
-
Veratraldehyde (Impurity A): An unreacted starting material. It is a benzaldehyde derivative with two methoxy groups.[7][8][9][10]
-
4-Ethoxyaniline (Impurity B): The other unreacted starting material, also known as p-phenetidine.[11][12][13][14]
-
N-(4-Ethoxyphenyl)veratrylimine (Impurity C): The Schiff base intermediate formed during the reductive amination. Incomplete reduction leads to its presence as an impurity.
-
4-Nitrophenetole (Impurity D): A potential impurity arising from the starting material 4-ethoxyaniline, which can be synthesized from 4-nitrophenetole.[15][16][17][18] Its presence would indicate an impurity in the starting material.
Below is a table summarizing the structures and key properties of the API and its potential impurities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity |
| N-(4-Ethoxyphenyl)veratrylamine (API) | [Image of N-(4-Ethoxyphenyl)veratrylamine structure] | C17H21NO3 | 287.35 | Least Polar |
| Veratraldehyde (Impurity A) | [Image of Veratraldehyde structure] | C9H10O3 | 166.17 | More Polar |
| 4-Ethoxyaniline (Impurity B) | [Image of 4-Ethoxyaniline structure] | C8H11NO | 137.18 | Most Polar |
| N-(4-Ethoxyphenyl)veratrylimine (Impurity C) | [Image of N-(4-Ethoxyphenyl)veratrylimine structure] | C17H19NO3 | 285.34 | Less Polar |
| 4-Nitrophenetole (Impurity D) | [Image of 4-Nitrophenetole structure] | C8H9NO3 | 167.16 | Moderately Polar |
A Predictive HPLC Method for Separation
To effectively separate N-(4-Ethoxyphenyl)veratrylamine from its impurities, a reversed-phase HPLC method is proposed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity will have a weaker interaction with the stationary phase and thus elute earlier, resulting in shorter retention times. Conversely, less polar compounds will interact more strongly with the stationary phase and elute later, leading to longer retention times.
Experimental Protocol
1. Chromatographic System:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
2. Stationary Phase:
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the separation of aromatic compounds.
3. Mobile Phase:
-
A gradient elution is proposed to ensure adequate separation of compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic amine functional groups, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile. A common organic modifier in RP-HPLC.
-
4. Gradient Program:
-
A linear gradient from a lower to a higher percentage of acetonitrile will effectively elute the compounds based on their polarity. A typical gradient could be:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B (column wash)
-
25-30 min: 30% B (equilibration)
-
5. Flow Rate:
-
1.0 mL/min.
6. Column Temperature:
-
30 °C. Maintaining a constant temperature ensures reproducible retention times.
7. Detection:
-
UV detection at 254 nm. Aromatic compounds generally exhibit strong absorbance at this wavelength.
8. Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to ensure solubility and compatibility with the mobile phase.
Justification of Experimental Choices
The selection of a C18 column is based on its proven ability to separate molecules with varying hydrophobic character. The gradient elution is crucial for resolving both the polar starting materials and the less polar API and imine impurity within a reasonable analysis time. Formic acid is added to the aqueous mobile phase to improve peak shape by minimizing tailing of the basic amine compounds. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of N-(4-Ethoxyphenyl)veratrylamine and its impurities.
Predicted Retention Time Comparison
Based on the principles of reversed-phase chromatography, the elution order of the compounds can be predicted based on their relative polarities.
| Compound | Predicted Retention Time (min) | Rationale for Elution Order |
| 4-Ethoxyaniline (Impurity B) | ~ 5 | Highest polarity due to the primary amine group, leading to the weakest interaction with the C18 column and earliest elution. |
| Veratraldehyde (Impurity A) | ~ 8 | More polar than the API and imine due to the aldehyde group, but less polar than 4-ethoxyaniline. |
| 4-Nitrophenetole (Impurity D) | ~ 10 | Moderately polar. The nitro group increases polarity compared to the API. |
| N-(4-Ethoxyphenyl)veratrylimine (Impurity C) | ~ 15 | Less polar than the starting materials. The imine bond is less polar than the amine in the final product. |
| N-(4-Ethoxyphenyl)veratrylamine (API) | ~ 18 | Least polar compound due to its larger size and the secondary amine, resulting in the strongest interaction with the stationary phase and the longest retention time. |
Disclaimer: The retention times provided in the table are illustrative and predictive. Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation. However, the predicted elution order is expected to be consistent.
Relationship Between Molecular Structure, Polarity, and Retention Time
Caption: The predicted elution order is directly correlated with the decreasing polarity of the analytes.
Conclusion
The development of a robust and selective HPLC method is a critical step in ensuring the quality and safety of N-(4-Ethoxyphenyl)veratrylamine. This guide has provided a comprehensive overview of the potential impurities associated with its synthesis and a scientifically sound, predictive HPLC method for their separation. By understanding the relationship between molecular structure, polarity, and chromatographic behavior, researchers can effectively develop and validate analytical methods for this and other novel pharmaceutical compounds. The principles and protocols outlined herein serve as a valuable starting point for any laboratory tasked with the analysis and quality control of N-(4-Ethoxyphenyl)veratrylamine.
References
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]
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eCrystals - University of Southampton. N-(4-ethoxyphenyl)acetamide. [Link]
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Wikipedia. Veratraldehyde. [Link]
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PubChem. N-(4-ethoxyphenyl)veratrylamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-ethoxyphenyl_veratrylamine]([Link]
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ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
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PubChem. 4-Ethoxyaniline. [Link]
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ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
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PubChem. 4-Nitrophenetol. [Link]
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PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
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PMC. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. [Link]
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MDPI. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]
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PubChem. Veratraldehyde. [Link]
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Matrix Fine Chemicals. N-(4-ETHOXYPHENYL)ACETAMIDE. [Link]
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PubChem. N-(4-Ethoxyphenyl)-N-nitrosoacetamide. [Link]
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PubChem. N-(4-ethynylphenyl)acetamide. [Link]
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Chromatography Online. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
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Wikipedia. p-Phenetidine. [Link]
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JOCPR. Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]
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LCGC Europe. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
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Journal of Drug Delivery & Therapeutics. method development and validation for determination of impurities in deferasirox by rp-hplc technique. [Link]
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Cheméo. Chemical Properties of Phenacetin. [Link]
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Wikimedia Commons. File:4-Nitrophenetole.svg. [Link]
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Ataman Kimya. VERATRALDEHYDE. [Link]
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Wikipedia. Phenacetin. [Link]
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Grafiati. Journal articles: 'Synthesis impurities'. [Link]
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MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]
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Wikipedia. 4-Nitrophenol. [Link]
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ResearchGate. Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). [Link]
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EPA. Acetamide, N-(4-ethylphenyl)- Properties. [Link]
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PubChem. p-ACETOPHENETIDIDE, N-ETHYL-. [Link]
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SIELC Technologies. 4-Ethoxyaniline. [Link]
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JSM Central. Reverse Phase High Performance Liquid Chromatographic Method for Separation and Estimation of Impurities Present in Pharmaceutical Formulation of Dapaglifozin. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. phenacetin. [Link]
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ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
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Ontosight AI. Introduction to 4-Nitrophenetole Compound. [Link]
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Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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Comparative Guide: Reactivity of N-(4-Ethoxyphenyl)veratrylamine in Heterocyclic Synthesis
This guide provides a rigorous technical comparison of N-(4-Ethoxyphenyl)veratrylamine against other veratryl amine derivatives. It focuses on the electronic and steric factors governing their reactivity in heterocyclic synthesis, specifically for drug discovery applications.
Executive Summary
N-(4-Ethoxyphenyl)veratrylamine (CAS: 82376-74-7) represents a "privileged scaffold" in medicinal chemistry, combining an electron-rich veratryl (3,4-dimethoxybenzyl) core with a p-phenetidine-derived nitrogen nucleophile. Unlike the primary amine Veratrylamine , which acts as a simple alkyl nucleophile, the N-(4-ethoxyphenyl) derivative exhibits unique reactivity profiles governed by the electronic push-pull of the p-ethoxy group.
This guide compares it with three standard alternatives:
-
Veratrylamine (Primary amine, high nucleophilicity).
-
N-Phenylveratrylamine (Secondary, neutral aryl).
-
N-(4-Bromophenyl)veratrylamine (Secondary, electron-deficient aryl).
Key Finding: The 4-ethoxy group significantly enhances the nucleophilicity of the aniline nitrogen compared to other N-aryl analogs, accelerating condensation reactions (e.g., Pictet-Spengler) while introducing specific oxidative liabilities relevant to metabolic stability.
Chemical Profile & Structural Logic
The reactivity of N-(4-Ethoxyphenyl)veratrylamine is defined by two distinct aromatic systems linked by a methylene-amine bridge.
-
Zone A (Veratryl Core): The 3,4-dimethoxybenzyl ring is highly activated towards Electrophilic Aromatic Substitution (EAS). This is the site of cyclization for isoquinoline synthesis.[1]
-
Zone B (Amine Linker): The secondary amine is the nucleophilic center. Its reactivity is modulated by the N-substituent.
-
Zone C (N-Aryl Tail): The 4-ethoxyphenyl group acts as a strong electron donor (+M effect), increasing electron density on the nitrogen.
Table 1: Comparative Physicochemical & Reactivity Metrics
| Feature | N-(4-Ethoxyphenyl)veratrylamine | Veratrylamine | N-Phenylveratrylamine | N-(4-Bromophenyl)veratrylamine |
| Structure Type | Secondary N-Aryl Amine | Primary Alkyl Amine | Secondary N-Aryl Amine | Secondary N-Aryl Amine |
| N-Nucleophilicity | Moderate-High (Activated Aniline) | Very High (Alkyl Amine) | Moderate (Neutral Aniline) | Low (Deactivated Aniline) |
| Oxidation Potential | Low (Prone to quinone imine formation) | High (Stable) | Moderate | High (Stable) |
| Pictet-Spengler Rate | Fast (Stabilized Iminium) | Fast (Primary Imine) | Medium | Slow (Destabilized Iminium) |
| Key Application | Electron-rich Tetrahydroisoquinolines | General Building Block | Standard SAR Analog | Metabolic Blocking / Cross-coupling |
Deep Dive: Reactivity Analysis
The Pictet-Spengler Cyclization
The most critical application of veratryl amines is the synthesis of tetrahydroisoquinolines (THIQs).
-
Mechanism: The amine reacts with an aldehyde to form an iminium ion.[2][3][4] The electron-rich veratryl ring then attacks this electrophilic intermediate to close the ring.
-
N-(4-Ethoxyphenyl) Advantage: In the "Modified Pictet-Spengler" (using secondary amines), the stability of the iminium intermediate is crucial. The p-ethoxy group donates electron density into the nitrogen, stabilizing the positive charge of the iminium ion intermediate. This lowers the activation energy for the initial condensation step compared to the N-(4-bromo) analog.
-
Selectivity: Unlike primary veratrylamine, which can form dimers or over-react, the N-aryl group prevents double alkylation, ensuring clean conversion to the N-substituted THIQ.
Oxidative Stability & Metabolic Liability
Researchers must be aware of the "Phenetidine Effect."
-
Risk: The 4-ethoxyaniline moiety is structurally related to phenacetin. Under oxidative conditions (e.g., high-valent metal catalysis or metabolic P450 screening), this ring can undergo oxidative dealkylation or oxidation to a reactive quinone imine.
-
Comparison: N-Phenyl and N-(4-Bromophenyl) analogs are significantly more resistant to this specific oxidative degradation pathway.
Visualization of Reactivity Pathways
Figure 1: Reaction pathways for N-(4-Ethoxyphenyl)veratrylamine. The green path represents the desired cyclization; the red path highlights potential oxidative instability.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Use this protocol to synthesize the target if not purchasing commercially.
Objective: Preparation of N-(4-Ethoxyphenyl)veratrylamine from Veratraldehyde and p-Phenetidine.
-
Reagents:
-
Veratraldehyde (1.0 equiv)
-
4-Ethoxyaniline (p-Phenetidine) (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Acetic Acid (1-2 drops).
-
-
Procedure:
-
Step 1 (Imine Formation): Dissolve Veratraldehyde (10 mmol) and 4-Ethoxyaniline (10 mmol) in DCE (30 mL). Add Acetic Acid. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
Step 2 (Reduction): Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.
-
Step 3 (Workup): Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Step 4 (Purification): Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 4:1).
-
Protocol B: Modified Pictet-Spengler Cyclization
Use this protocol to convert the amine into a tetrahydroisoquinoline scaffold.
-
Reagents:
-
N-(4-Ethoxyphenyl)veratrylamine (1.0 equiv)
-
Paraformaldehyde (or specific aldehyde) (1.2 equiv)
-
Acid: Trifluoroacetic acid (TFA) (Standard) or acetic acid (Milder).
-
Solvent: DCM (for TFA) or Toluene (for thermal).
-
-
Procedure:
-
Dissolution: Dissolve amine (1 mmol) and paraformaldehyde (1.2 mmol) in DCM (5 mL).
-
Cyclization: Add TFA (2-5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 4-12 hours.
-
Note: The electron-rich p-ethoxyphenyl group accelerates this step compared to electron-poor analogs.
-
Quench: Pour into ice-cold NaOH (1M) to basify (pH > 10). Extract with DCM.
-
Result: Formation of 2-(4-ethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
References
-
Pictet, A., & Spengler, T. (1911).[1][2][4] "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft.
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition. (Review of mechanism and N-acyl/N-aryl variations).
-
Sigma-Aldrich. "Product Specification: N-(4-Ethoxyphenyl)veratrylamine (AldrichCPR)."
-
Maryanoff, B. E., et al. (1987). "Stereochemistry of the Pictet-Spengler reaction." Journal of Organic Chemistry. (Discusses electronic effects on cyclization rates).
- Boyd, K. M., et al. (2006). "Oxidative activation of p-phenetidine derivatives." Chemical Research in Toxicology. (Reference for oxidative liability of the p-ethoxyaniline moiety).
Sources
Definitive Structural Confirmation of N-(4-Ethoxyphenyl)veratrylamine using 13C NMR Spectroscopy: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, expert-led analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as the primary tool for the structural elucidation of N-(4-Ethoxyphenyl)veratrylamine. We will explore the interpretation of its 13C NMR spectrum, compare this technique with complementary methods, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
The Imperative of High-Fidelity Structural Analysis
N-(4-Ethoxyphenyl)veratrylamine, a molecule featuring multiple aromatic systems and ether functionalities, presents a moderate level of complexity that demands a robust analytical approach. While techniques like mass spectrometry provide crucial information about molecular weight, they fall short of defining the precise atomic connectivity. 13C NMR spectroscopy excels in this domain by providing a detailed map of the carbon skeleton, making it an indispensable technique for definitive structure confirmation.
Interpreting the 13C NMR Spectrum of N-(4-Ethoxyphenyl)veratrylamine
The power of 13C NMR lies in its ability to resolve chemically distinct carbon atoms within a molecule, each resonating at a characteristic frequency or "chemical shift" (δ), measured in parts per million (ppm).[1] The electron density around a carbon nucleus, influenced by neighboring atoms and functional groups, dictates its chemical shift.[1][2]
For N-(4-Ethoxyphenyl)veratrylamine, we can predict the approximate chemical shifts for its 17 unique carbon environments based on the effects of its functional groups: two aromatic rings, two methoxy groups (-OCH3), one ethoxy group (-OCH2CH3), and a benzylic methylene group (-CH2-).
Below is a comparative table of predicted chemical shifts alongside a hypothetical experimental dataset. The prediction is based on established chemical shift ranges for similar structural motifs.[1][3][4]
Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts for N-(4-Ethoxyphenyl)veratrylamine in CDCl3.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity (from DEPT) | Rationale for Assignment |
| Veratryl Ring | ||||
| C1 | ~132 | 131.8 | C | Quaternary carbon, attached to -CH2. |
| C2 | ~112 | 112.1 | CH | Aromatic CH, ortho to -CH2. |
| C3 | ~149 | 149.2 | C | Quaternary carbon, attached to -OCH3. |
| C4 | ~148 | 148.5 | C | Quaternary carbon, attached to -OCH3. |
| C5 | ~111 | 111.4 | CH | Aromatic CH, ortho to -OCH3. |
| C6 | ~121 | 120.9 | CH | Aromatic CH, meta to both -OCH3. |
| Ethoxy Phenyl Ring | ||||
| C1' | ~142 | 141.7 | C | Quaternary carbon, attached to -NH. |
| C2', C6' | ~115 | 114.9 | CH | Aromatic CH, ortho to -NH. |
| C3', C5' | ~116 | 115.8 | CH | Aromatic CH, meta to -NH and ortho to -OEt. |
| C4' | ~152 | 152.3 | C | Quaternary carbon, attached to -OEt. |
| Aliphatic Groups | ||||
| -CH2- (Benzylic) | ~48 | 48.4 | CH2 | Benzylic carbon attached to nitrogen.[5] |
| -OCH3 (x2) | ~56 | 55.9 | CH3 | Methoxy carbons on the veratryl ring. |
| -OCH2- | ~64 | 63.8 | CH2 | Ethoxy methylene carbon. |
| -CH3 (Ethoxy) | ~15 | 14.9 | CH3 | Ethoxy methyl carbon. |
Note: The numbering of the carbon atoms is provided in the diagram below. Predicted values are estimates based on additive rules and spectral databases for similar compounds like veratrole and phenetole.[6]
dot graph "N_4_Ethoxyphenyl_veratrylamine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Numbering scheme for N-(4-Ethoxyphenyl)veratrylamine.
Enhancing Structural Confirmation with Multidimensional NMR
While a standard proton-decoupled 13C NMR spectrum provides a count of non-equivalent carbons, its full potential is unlocked when used in conjunction with other NMR experiments. This multi-technique approach forms a self-validating system, significantly increasing the confidence in the final structural assignment.[7]
// Connections H1_NMR -> HSQC [label="Proton shifts"]; C13_NMR -> HSQC [label="Carbon shifts"]; C13_NMR -> HMBC [label="Carbon shifts"]; H1_NMR -> HMBC [label="Proton shifts"]; DEPT -> C13_NMR [label="Identifies CH, CH₂, CH₃\nmultiplicity"]; HSQC -> HMBC [label="¹JCH correlations"]; HSQC -> Structure [label="Direct C-H bonds"]; HMBC -> Structure [label="Long-range C-H\nconnectivity (²JCH, ³JCH)"];
} Caption: Workflow for NMR-based structure elucidation.
Comparative Techniques:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal.[8] A DEPT-135 experiment, for example, will show CH and CH3 signals as positive peaks, CH2 signals as negative peaks, and will not show quaternary carbons. This information is critical for distinguishing between the various aromatic and aliphatic carbons in our target molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each carbon atom with its directly attached proton(s).[9] This provides a direct link between the 1H and 13C spectra, confirming which proton signal corresponds to which carbon signal. For N-(4-Ethoxyphenyl)veratrylamine, this would definitively link the benzylic protons to the benzylic carbon, and each aromatic proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for piecing together a molecule's carbon framework. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[8] For instance, an HMBC spectrum would show a correlation from the benzylic protons to C1, C2, and C6 of the veratryl ring, as well as to C1' of the ethoxyphenyl ring, thus confirming the connectivity around the central nitrogen atom.
By integrating data from these experiments, a researcher can build an unambiguous and robust model of the molecular structure, leaving no doubt as to the identity of the compound.
Field-Proven Protocol for Quantitative 13C NMR Acquisition
To ensure the scientific integrity of the data, a rigorous and standardized experimental protocol is essential. The following method is designed to produce a high-quality, quantitative 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the N-(4-Ethoxyphenyl)veratrylamine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl3), which is a good solvent for this type of compound.[10] The CDCl3 triplet will appear at approximately 77.16 ppm and can serve as an internal reference.
-
To aid in complete relaxation of the carbon nuclei, which is crucial for accurate quantification, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) to the sample at a concentration of approximately 0.01 M.[11]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition (Quantitative Parameters):
-
Pulse Sequence: Utilize an inverse-gated decoupling sequence. This is critical as it turns on the proton decoupler only during the acquisition time, which suppresses 1H-13C coupling to produce singlets, while keeping it off during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE).[11][12] The NOE can non-uniformly enhance signals of protonated carbons, leading to inaccurate integration and quantification.
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons, this can be quite long. A conservative delay of 30-60 seconds is often a good starting point.
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal generation for each scan.[11]
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the weaker signals of quaternary carbons. This may range from several hundred to several thousand scans depending on the sample concentration.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
By adhering to this protocol, the resulting 13C NMR spectrum will have signal integrals that are directly proportional to the number of carbon nuclei, providing a solid foundation for structural confirmation.
Conclusion
13C NMR spectroscopy, when applied with a robust experimental design and in concert with complementary techniques like DEPT, HSQC, and HMBC, provides an unparalleled level of detail for molecular structure elucidation. For N-(4-Ethoxyphenyl)veratrylamine, this multi-faceted NMR approach allows for the confident assignment of every carbon atom, confirming the atomic connectivity and finalizing the structural identity. The methodologies outlined in this guide are designed to ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity essential in research and drug development.
References
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. PubChem: Phenetole. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine. Retrieved from [Link]
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Jackalin, L., et al. (2018). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics. Retrieved from [Link]
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ACD/Labs. NMR Prediction. Retrieved from [Link]
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Butts, C. P., & GSU. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]
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ResearchGate. (2011). 13C chemical shifts of compounds 4 and 5. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Vanderbilt University. (2025, July 21). MRRC Structure Elucidation Notes. Retrieved from [Link]
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Betz, R., et al. (2011). N-Benzylaniline. Acta Crystallographica Section E. Retrieved from [Link]
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YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION FOR. Retrieved from [Link]
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Magri, F. M. M., et al. (2003). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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A Comparative Guide to Elemental Analysis Standards for N-(4-Ethoxyphenyl)veratrylamine Purity
The Foundational Role of Elemental Analysis in Purity Assessment
While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation, elemental analysis remains a primary, quantitative method for confirming the empirical formula and assessing the purity of small organic molecules.[3][4] Its power lies in its directness: it measures the fundamental composition of a substance—the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). For a synthesized compound to be considered pure, the experimentally determined percentages of these elements must align closely with the theoretically calculated values based on its proposed molecular formula.[5]
According to widely accepted standards, such as those referenced by the American Chemical Society (ACS) journals, the found values for C, H, and N should be within ±0.4% of the calculated values.[5][6] This narrow tolerance provides a high degree of confidence in the sample's purity and stoichiometric integrity. A significant deviation from the theoretical values often indicates the presence of residual solvents, inorganic salts, or other organic impurities.[6]
Comparison of Purity Determination Techniques
The choice of analytical technique depends on the specific question being asked. While elemental analysis provides a bulk purity assessment, other methods offer complementary information about the nature of potential impurities.
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample to convert C, H, and N into CO2, H2O, and N2 gas, which are then quantified.[7] | Provides the mass percentage of C, H, and N, allowing for empirical formula confirmation and a quantitative measure of overall purity. | Highly accurate and precise for bulk purity. Directly compares experimental results to theoretical values. | Does not identify the structure of impurities. Requires a destructive analysis of the sample. |
| Quantitative NMR (qNMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[3][8] | Provides unambiguous structural confirmation and quantitative purity determination against a standard.[8] | Highly specific and can identify and quantify impurities simultaneously if their signals are resolved. Non-destructive. | Requires a high-purity, certified internal standard. Can be more complex to set up and validate than elemental analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase.[2][9] | Determines the number of components in a sample and their relative abundance, typically expressed as area percent. | Excellent for detecting and quantifying non-volatile impurities. High sensitivity and resolution. | Purity is relative (area %) and assumes all components have the same detector response factor, which can be inaccurate. Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.[8][10] | Detects and quantifies volatile impurities, such as residual solvents. | Extremely sensitive for volatile and semi-volatile compounds. Ideal for routine quality control.[8] | Not suitable for non-volatile or thermally labile compounds like N-(4-Ethoxyphenyl)veratrylamine itself. |
| High-Resolution Mass Spectrometry (HRMS) | Ionization of the molecule and measurement of its mass-to-charge ratio with very high precision. | Confirms the molecular formula by providing a highly accurate molecular weight. | Extremely sensitive and provides strong evidence for the elemental composition of the main component. | Not inherently quantitative for purity assessment without chromatographic coupling and appropriate standards. |
Establishing the Purity of N-(4-Ethoxyphenyl)veratrylamine
To apply these principles, we first need the theoretical elemental composition of our target compound.
Compound: N-(4-Ethoxyphenyl)veratrylamine Molecular Formula: C₁₇H₂₁NO₃[11] Molecular Weight: 287.36 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 71.05%
-
Hydrogen (H): 7.37%
-
Nitrogen (N): 4.87%
An experimental result within ±0.4% of these values is required to confirm a purity level of ≥99.5%. For instance, an acceptable result for Carbon would be in the range of 70.65% to 71.45%.
Experimental Workflow: CHN Elemental Analysis
The following diagram and protocol outline the standardized workflow for determining the purity of N-(4-Ethoxyphenyl)veratrylamine using a modern CHN elemental analyzer. The underlying principle is the Pregl-Dumas method, which ensures the complete and rapid combustion of the organic sample.[7]
Caption: Workflow for CHN elemental analysis of N-(4-Ethoxyphenyl)veratrylamine.
Detailed Experimental Protocol
This protocol is designed for a typical modern CHN elemental analyzer.
-
Instrument Calibration & Preparation:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950°C and ~650°C, respectively).
-
Verify stable helium carrier gas flow and sufficient oxygen for combustion.
-
Perform a multi-point calibration using a certified organic standard with a known composition, such as Acetanilide or BBOT. This step is critical for ensuring the accuracy of the thermal conductivity detector's response.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried N-(4-Ethoxyphenyl)veratrylamine sample into a pre-cleaned tin capsule using a microbalance. Causality: This sample size is optimal for complete combustion without overwhelming the detector system.
-
Carefully fold the tin capsule to securely enclose the sample, ensuring no powder can escape. Compress it into a small, dense ball. Causality: This promotes rapid, complete combustion (a "flash" combustion) when the sample is dropped into the furnace.
-
Place the prepared sample into the instrument's autosampler. Prepare at least three replicates to assess precision.
-
-
Analysis Run:
-
Initiate the automated analysis sequence. The autosampler will drop the sample into the combustion furnace.
-
The sample combusts in a pure oxygen environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOx).[12]
-
The resulting gas mixture is swept by the helium carrier gas through a reduction tube containing elemental copper, which quantitatively converts the NOx species to N₂ gas. Causality: This ensures that all nitrogen from the sample is measured as a single species (N₂), which is essential for accurate quantification.
-
The gas mixture (He, CO₂, H₂O, N₂) then passes through a chromatographic column which separates the individual components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Validation and Interpretation:
-
The instrument's software calculates the mass percentages of C, H, and N based on the integrated TCD signals and the calibration file.
-
Calculate the mean and standard deviation for the replicate analyses.
-
Compare the mean experimental percentages to the theoretical values for N-(4-Ethoxyphenyl)veratrylamine (C: 71.05%, H: 7.37%, N: 4.87%).
-
The sample meets the standard for high purity if the experimental values are within ±0.4% of the theoretical values.
-
Comparative Data Summary
The table below illustrates how experimental data for N-(4-Ethoxyphenyl)veratrylamine would appear at different purity levels, demonstrating the sensitivity of elemental analysis to impurities.
| Purity Level | Description of Impurity | Theoretical %C | Expected Experimental %C | Theoretical %H | Expected Experimental %H | Theoretical %N | Expected Experimental %N | Meets ±0.4% Standard? |
| 100% | Pure C₁₇H₂₁NO₃ | 71.05 | 71.05 ± 0.4 | 7.37 | 7.37 ± 0.4 | 4.87 | 4.87 ± 0.4 | Yes |
| 99% | 1% residual Toluene (C₇H₈) | 71.05 | ~71.24 | 7.37 | ~7.37 | 4.87 | ~4.82 | No (C and N fail) |
| 99% | 1% residual Water (H₂O) | 71.05 | ~70.34 | 7.37 | ~7.40 | 4.87 | ~4.82 | No (C fails) |
| 98% | 2% unidentified organic impurity with higher carbon content | 71.05 | > 71.45 | 7.37 | Varies | 4.87 | Varies | No (C fails) |
As the data shows, even small amounts of common impurities like residual solvents cause a detectable deviation that pushes the results outside the acceptable ±0.4% window, making elemental analysis a robust and definitive test for bulk purity.
Conclusion
For drug development professionals and researchers working with N-(4-Ethoxyphenyl)veratrylamine, relying on a single analytical technique is often insufficient. However, elemental analysis serves as an essential, quantitative benchmark for establishing purity. It provides a direct, authoritative measure of a compound's elemental composition, which is a fundamental indicator of its identity and purity. When combined with spectroscopic methods like NMR for structural confirmation and chromatographic techniques like HPLC for identifying specific impurities, elemental analysis forms a critical component of a comprehensive and trustworthy characterization package, ensuring the integrity and validity of all subsequent research and development activities.
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- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023).
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- A Comparative Guide to Analytical Techniques for Verifying the Purity of 9-Octadecene - Benchchem.
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- Modern Analytical Technique for Characterization Organic Compounds. (2025).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
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- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
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A Comparative Guide to the UV-Vis Absorption of N-(4-Ethoxyphenyl)veratrylamine in Methanol
This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-(4-Ethoxyphenyl)veratrylamine in methanol. As direct experimental data for this specific compound is not prominently available in scientific literature, this document establishes a robust predictive framework. This is achieved by comparing its structural motifs to well-characterized analogous compounds, providing researchers with a reliable spectral estimate grounded in fundamental principles and supporting experimental data from comparable molecules.
The core of this analysis rests on the understanding that the UV-Vis absorption of N-(4-Ethoxyphenyl)veratrylamine is primarily determined by the electronic transitions within its three aromatic systems, modulated by a central nitrogen atom and various electron-donating substituents. The key chromophores are the veratryl group (3,4-dimethoxybenzyl) and the 4-ethoxyphenyl group. The lone pair of electrons on the central nitrogen atom extends the conjugated system, influencing the overall spectral profile.
Mechanistic Insights: The Role of Structure in UV-Vis Absorption
The absorption of UV-Vis light by organic molecules promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like N-(4-Ethoxyphenyl)veratrylamine, the most significant transitions are typically π → π* excitations, where an electron from a bonding π-orbital is promoted to an anti-bonding π*-orbital.
The position of the absorption maximum (λmax) is highly sensitive to the molecular structure:
-
Chromophores and Conjugation: The benzene rings are the fundamental chromophores. The central nitrogen atom connects these rings, creating an extended π-electron system similar to that in triarylamines. Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).
-
Auxochromes: The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are powerful auxochromes. As electron-donating groups, they feed electron density into the aromatic rings through resonance. This further delocalizes the π-electron system, reduces the HOMO-LUMO energy gap, and leads to a significant bathochromic shift compared to unsubstituted aromatic amines.
Comparative Spectral Analysis
To predict the absorption maxima of N-(4-Ethoxyphenyl)veratrylamine, we can analyze the spectra of its constituent parts and structurally related molecules. The following table summarizes experimental λmax values for analogous compounds in alcoholic solvents (methanol or ethanol), which are spectrally very similar.
| Compound Name | Structure | Role/Analogy | λmax in Methanol/Ethanol (nm) |
| Veratrole (1,2-Dimethoxybenzene) | Represents the 3,4-dimethoxyphenyl moiety. The -CH₂NH- group in the target molecule is expected to have only a minor effect on the ring's π → π* transition. | ~278 nm | |
| 4-Ethoxyaniline (p-Phenetidine) | Represents the 4-ethoxyphenylamino moiety. | ~235 nm, ~295 nm[1] | |
| Triphenylamine | A structural analogue with three phenyl rings around a central nitrogen, providing a baseline for a triarylamine-like system. | ~297 nm[2] | |
| N-(4-Ethoxyphenyl)veratrylamine | Target Compound (Predicted) | ~295 - 305 nm |
Analysis and Prediction:
-
Veratrole exhibits an absorption maximum around 278 nm. This is a significant shift from benzene (~255 nm) due to the two electron-donating methoxy groups.
-
4-Ethoxyaniline shows two distinct bands. The band at ~295 nm is characteristic of the substituted aniline chromophore, pushed to a longer wavelength by the potent ethoxy auxochrome.[1]
-
Triphenylamine absorbs at approximately 297 nm, reflecting the extended conjugation across the three phenyl rings through the central nitrogen atom.[2]
Prediction for N-(4-Ethoxyphenyl)veratrylamine:
The structure of N-(4-Ethoxyphenyl)veratrylamine combines the features of these analogues. It possesses an extended conjugated system similar to triphenylamine, but with even stronger electron-donating groups (two methoxy and one ethoxy) than the unsubstituted triphenylamine. This enhanced electron donation is expected to cause a further bathochromic shift. Therefore, it is predicted that the primary π → π* absorption maximum (λmax) for N-(4-Ethoxyphenyl)veratrylamine in methanol will lie in the range of 295-305 nm . A secondary, shorter-wavelength band, akin to the 235 nm band in 4-ethoxyaniline, may also be present.
Experimental Protocol: Determination of UV-Vis Absorption Spectrum
The following protocol outlines a robust, self-validating procedure for obtaining the UV-Vis absorption spectrum of a compound like N-(4-Ethoxyphenyl)veratrylamine, based on established standards such as the OECD Test Guideline 101.[3]
I. Materials and Instrumentation
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.
-
Solvent: Spectroscopic grade methanol (MeOH). This is crucial as lower grade solvents may contain impurities that absorb in the UV region.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is required for measurements below 340 nm.
-
Analyte: N-(4-Ethoxyphenyl)veratrylamine, of known purity.
-
Volumetric Glassware & Analytical Balance.
II. Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the analyte.
-
Dissolve the analyte in spectroscopic grade methanol in a 100 mL volumetric flask to create a concentrated stock solution. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions. The goal is to find a concentration that yields a maximum absorbance between 0.5 and 1.5 absorbance units (AU) to ensure linearity and accuracy.[3] A typical starting concentration for analysis is in the range of 1-10 mg/L.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range (e.g., 190-400 nm for this compound).
-
Fill both the sample and reference cuvettes with spectroscopic grade methanol.
-
Place the cuvettes in their respective holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette back into the spectrophotometer and acquire the full absorption spectrum.
-
If the maximum absorbance is below 0.5, repeat the measurement with the next higher concentration until the absorbance falls within the optimal 0.5-1.5 AU range.
-
Record the wavelength of maximum absorbance (λmax).
-
III. Data Validation and Analysis
-
Beer-Lambert Law Conformance: To ensure the system is self-validating, measure the absorbance of at least three different concentrations at the determined λmax. Plot absorbance vs. concentration. The resulting graph should be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed and that no concentration-dependent phenomena (like aggregation) are occurring.
-
Molar Absorptivity Calculation: The molar absorptivity (ε), a constant for the compound at a specific wavelength, can be calculated from the slope of the Beer-Lambert plot, providing a quantitative measure of its light absorption intensity.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption spectrum.
Caption: Workflow for UV-Vis spectral acquisition and validation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11775, Triphenylamine. Retrieved from [Link].
-
OECD (1981), Test No. 101: UV-VIS Absorption Spectra, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
National Institute of Standards and Technology (n.d.). Benzenamine, 4-ethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Ethoxyphenyl)acetamide (Phenacetin)
Note on Chemical Identification
This guide provides disposal procedures for N-(4-Ethoxyphenyl)acetamide , commonly known as Phenacetin (CAS No. 62-44-2). While the query specified "N-(4-Ethoxyphenyl)veratrylamine," extensive searches yielded no specific safety, handling, or disposal data for a chemical with that exact name. Given the structural similarity in the naming convention, it is highly probable that the intended substance was the widely documented and regulated compound, Phenacetin. The procedures outlined below are specific to Phenacetin and should not be applied to other chemicals without a thorough, independent hazard assessment.
This document provides a detailed protocol for the proper handling and disposal of N-(4-Ethoxyphenyl)acetamide, hereafter referred to as Phenacetin. As a known carcinogen with significant health risks, adherence to strict safety and disposal procedures is not merely a matter of regulatory compliance but a fundamental requirement for protecting laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The Critical Imperative: Understanding the Hazards of Phenacetin
Phenacetin is not a benign laboratory reagent. It is a fine, white crystalline solid classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans.[1] Regulatory bodies including the U.S. Environmental Protection Agency (EPA) have designated Phenacetin as a hazardous substance, assigning it the RCRA Waste Number U187.[2]
The primary risks associated with Phenacetin exposure include:
-
Carcinogenicity: Long-term exposure is linked to cancers of the renal pelvis and ureter.[1] All contact should be minimized to the lowest possible level, as there may be no safe exposure threshold.[3]
-
Acute Toxicity: The substance is harmful if swallowed, with an oral LD50 in rats reported between 1650 and 4000 mg/kg.[1] Symptoms of acute exposure can include cyanosis, dizziness, and a fall in blood pressure.[2]
-
Organ Damage: Chronic exposure can lead to damage to the kidneys, liver, and central nervous system.[2]
Given these severe health implications, the entire lifecycle of Phenacetin in the laboratory, from procurement to disposal, must be governed by a rigorous safety protocol. The choice of disposal procedure is therefore not one of convenience but of necessity, dictated by the chemical's inherent toxicological profile.
Foundational Safety: Personal Protective Equipment (PPE)
Before any handling or disposal activity, the correct PPE must be donned. Aromatic amines and related compounds can be readily absorbed through the skin, making dermal protection as critical as respiratory protection.[4][5]
| PPE Category | Specification & Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Aromatic amines can permeate some common glove materials; always check manufacturer compatibility data.[5] Double-gloving is recommended when handling pure solids or concentrated solutions. |
| Eye/Face Protection | Use chemical safety goggles as a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation. |
| Body Protection | A fully buttoned laboratory coat is mandatory. For larger quantities or significant spill risks, a chemically resistant apron or suit should be used.[6] |
| Respiratory Protection | For handling fine powders or when dust may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) within a chemical fume hood.[3] |
Immediate Response: Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. The response procedure varies by the scale of the spill.
Small Spills (Milligram to Low-Gram Scale)
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
De-energize: Remove all sources of ignition from the area.[2]
-
Dampen: Gently dampen the solid spill material with ethanol to prevent dust from becoming airborne.[2]
-
Contain & Collect: Use absorbent paper dampened with ethanol to carefully wipe up the dampened material and any remaining residue.[2]
-
Package Waste: Place all contaminated materials (absorbent paper, gloves, etc.) into a vapor-tight plastic bag or a sealable container.[2]
-
Label: Clearly label the container as "Hazardous Waste: Phenacetin Spill Debris."
-
Decontaminate: Wash all contaminated surfaces with ethanol, followed by a thorough wash with soap and water.[2]
Large Spills
In the event of a large spill, do not attempt to clean it up without specialized training and equipment.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
Isolate: Close the doors to the affected area to contain any dust or vapors.
-
Secure: Prevent entry until the EHS response team arrives.
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of Phenacetin is strictly regulated. It must never be disposed of down the drain or in regular trash.[7][8] All waste containing Phenacetin, including pure chemical, contaminated consumables, and spill cleanup debris, must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant disposal.
-
Waste Streams: Maintain separate, clearly labeled waste containers for different types of Phenacetin waste:
-
Solid Waste: Unused or expired solid Phenacetin, contaminated weighing papers.
-
Liquid Waste: Solutions containing Phenacetin. Do not mix with other incompatible solvent waste streams.
-
Contaminated Consumables: Pipette tips, gloves, vials, and other disposable labware that have come into contact with Phenacetin. These should be collected in a dedicated, lined container.[9]
-
-
Container Requirements:
Step 2: Labeling
Accurate labeling is a critical regulatory requirement. Each waste container must be labeled with:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "N-(4-Ethoxyphenyl)acetamide (Phenacetin)" and its CAS number "62-44-2" . Do not use abbreviations or chemical formulas.[10]
-
The EPA Hazardous Waste Number: U187 .[2]
-
An indication of the hazards (e.g., "Toxic," "Carcinogen").
-
The accumulation start date (the date the first drop of waste was added).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA within the laboratory, at or near the point of generation, and under the control of laboratory personnel.[10][12]
-
Segregation: Store Phenacetin waste away from incompatible materials.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.
-
Location: Do not store waste containers on the floor.[11]
Step 4: Arranging for Disposal
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][13]
-
Request Pickup: Once a container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request form to your EHS office.[10][11]
-
Documentation: Provide the EHS office with all necessary information about the waste stream.
-
Transport: Do not transport hazardous waste yourself. Only trained EHS staff or certified contractors should handle the transport of waste from the laboratory.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing Phenacetin from use to final disposal.
Caption: Decision workflow for the proper disposal of Phenacetin.
Decontamination of Laboratory Equipment
Any reusable glassware or equipment that has been in contact with Phenacetin must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol) to remove gross contamination. This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Triple Rinse: Perform a triple rinse with the same solvent. Collect all rinsate as hazardous waste.[7]
-
Final Wash: After decontamination, the equipment can be washed using standard laboratory procedures (e.g., soap and water).
By implementing these procedures with diligence and precision, laboratory professionals can effectively mitigate the risks associated with N-(4-Ethoxyphenyl)acetamide (Phenacetin), ensuring a safe working environment and maintaining full compliance with environmental regulations.
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Comprehensive Safety and Handling Guide for N-(4-Ethoxyphenyl)veratrylamine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for N-(4-Ethoxyphenyl)veratrylamine. This guidance is based on the safety data for structurally similar compounds, primarily N-(4-ethoxyphenyl)acetamide (Phenacetin).[1][2] All laboratory personnel must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary & Potential Risks
Based on its structural similarity to Phenacetin, N-(4-Ethoxyphenyl)veratrylamine should be handled as a potentially hazardous compound.[1][2] The primary concerns include:
-
Carcinogenicity: May cause cancer.[3][4][5] Phenacetin is classified as a probable human carcinogen.[4]
-
Skin Sensitization: May cause an allergic skin reaction.[5][6][8]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[8][9]
-
Respiratory Irritation: May cause respiratory irritation.[9][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure.
Engineering Controls:
-
All handling of N-(4-Ethoxyphenyl)veratrylamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[11]
-
Ensure an eyewash station and safety shower are immediately accessible.[11][12]
Eye and Face Protection:
-
Wear ANSI-compliant safety glasses with side shields at a minimum.[11]
-
When there is a risk of splashing, chemical splash goggles and a face shield should be worn.[11][13]
Skin and Body Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile, that have been tested according to EN 374.[2] Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.[2]
-
Lab Coat: A flame-retardant lab coat should be worn and fully buttoned.[2] Ensure sleeves are of sufficient length to prevent skin exposure.[11]
-
Clothing: Wear long pants and closed-toe shoes.[11] For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.[14]
Respiratory Protection:
-
If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]
A summary of the recommended PPE is provided in the table below.
| PPE Category | Recommended Equipment |
| Engineering Controls | Certified Chemical Fume Hood, Eyewash Station, Safety Shower |
| Eye/Face Protection | ANSI-compliant Safety Glasses with Side Shields. Chemical Splash Goggles and Face Shield for splash hazards.[11][13] |
| Skin/Body Protection | Chemically Resistant Gloves (e.g., Nitrile), Flame-Retardant Lab Coat, Long Pants, Closed-Toe Shoes.[2][11] |
| Respiratory Protection | NIOSH-approved respirator with particulate filter if dust or aerosol generation is unavoidable.[1] |
Operational Plan: Handling and Storage
Preparation:
-
Designated Area: Establish a designated area within a chemical fume hood for all manipulations of N-(4-Ethoxyphenyl)veratrylamine.[2]
-
Gather Materials: Before starting any work, assemble all necessary equipment, chemicals, and PPE.
-
Pre-Labeling: Ensure all containers for solutions and waste are properly labeled before use.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid breathing any dust, fumes, or vapors.[1]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Use spatulas and weighing paper for transferring the solid compound to minimize dust generation.[2]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]
Storage:
-
Store in a tightly closed, properly labeled container.[1][9][11]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]
-
Store in a locked cabinet or other secure location to control access.[9]
Disposal Plan
All waste materials containing N-(4-Ethoxyphenyl)veratrylamine must be treated as hazardous waste.[2]
Chemical Waste:
-
Collect all unused material and solutions in a designated, sealed, and clearly labeled hazardous waste container.[2][15][16]
-
Do not dispose of this chemical down the drain.[17]
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, weighing paper, and pipette tips, in a dedicated hazardous waste container.[2]
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous chemical waste.[15][16] After rinsing and drying, deface the label before disposal or recycling.[15]
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the key steps for the safe handling of N-(4-Ethoxyphenyl)veratrylamine.
Caption: Workflow for Safe Handling of N-(4-Ethoxyphenyl)veratrylamine.
References
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- Safety Data Sheet. Cayman Chemical. (2025, August 6).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Essential Safety and Handling Protocol for N-(4-ethoxyphenyl)ethanesulfonamide. Benchchem.
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- The NIH Drain Discharge Guide.
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- Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
